molecular formula C31H32ClF2N7O5 B15608026 AMG410

AMG410

货号: B15608026
分子量: 656.1 g/mol
InChI 键: FRRZEUVDJRQIGA-QSDPREHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMG410 is a useful research compound. Its molecular formula is C31H32ClF2N7O5 and its molecular weight is 656.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H32ClF2N7O5

分子量

656.1 g/mol

IUPAC 名称

(26S)-18-chloro-32-fluoro-4-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-23,25,28-trioxa-1,3,5,9,14,15-hexazahexacyclo[24.4.1.16,10.02,7.011,19.012,16]dotriaconta-2,4,6(32),7,9,11,13,16,18-nonaen-24-one

InChI

InChI=1S/C31H32ClF2N7O5/c32-22-9-23-20(12-36-39-23)24-19(22)3-1-7-44-30(42)46-18-14-40(6-8-43-15-18)28-21-11-35-27(24)25(34)26(21)37-29(38-28)45-16-31-4-2-5-41(31)13-17(33)10-31/h9,11-12,17-18H,1-8,10,13-16H2,(H,36,39)/t17-,18+,31+/m1/s1

InChI 键

FRRZEUVDJRQIGA-QSDPREHASA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Preclinical Evidence of AMG 410 in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by mutations in the KRAS oncogene, which are present in the vast majority of cases.[1][2][3] While the approval of inhibitors for the KRAS G12C mutation has validated KRAS as a druggable target, a significant unmet need persists for patients with other KRAS mutations, such as G12D and G12V, which are more prevalent in pancreatic cancer.[1][2][3] AMG 410 is an investigational, orally bioavailable, and reversible pan-KRAS inhibitor developed to address this need.[2][4] This document provides a comprehensive summary of the preclinical data for AMG 410, focusing on its mechanism of action, and its efficacy in pancreatic cancer models.

Mechanism of Action of AMG 410

AMG 410 is a non-covalent, allosteric inhibitor that targets a broad spectrum of clinically relevant KRAS mutants, including G12D, G12V, G12C, and G13D.[5][6][7] A key differentiator for AMG 410 is its dual-state inhibition, binding to KRAS in both its inactive, GDP-bound state (KD = 1 nM) and its active, GTP-bound state (KD = 22 nM).[5][7] This allows for a more comprehensive blockade of KRAS signaling regardless of the protein's cycling status.[5][7]

Furthermore, AMG 410 demonstrates high selectivity for KRAS over other RAS isoforms (HRAS and NRAS), which may contribute to a wider therapeutic window and better tolerability.[4][5][7][8][9] By inhibiting oncogenic KRAS, AMG 410 effectively blocks downstream signaling through the MAPK pathway, as evidenced by the robust reduction of phosphorylated ERK (pERK).[4][5][6]

KRAS_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor KRAS_GDP KRAS Mutant (Inactive-GDP) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS Mutant (Active-GTP) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Transcription (Proliferation, Survival) pERK->Proliferation AMG410 AMG 410 This compound->KRAS_GDP This compound->KRAS_GTP

Caption: AMG 410 dual-state inhibition of the KRAS signaling pathway.

Preclinical Efficacy Data

The anti-tumor activity of AMG 410 has been demonstrated in a range of in vitro and in vivo preclinical models.

In Vitro Activity

AMG 410 shows potent and selective anti-proliferative activity against cancer cell lines harboring KRAS mutations while sparing cells with wild-type KRAS.[4][10]

Table 1: In Vitro Potency and Selectivity of AMG 410

Parameter Value Cell Context Reference
Biochemical Binding (IC50) 1-4 nM KRAS G12D, G12V, G13D mutants [5][6][7][11]
Median Antiproliferative (IC50) 12 nM KRAS-mutant cells [5][7]
Antiproliferative (IC50) 19 nM KRAS-mutant cells [10]
Median Antiproliferative (IC50) >5,000 nM Non-KRAS-transformed cells [5][7][10]
Binding Affinity (KD) 1 nM KRAS (GDP-bound state) [5][7]

| Binding Affinity (KD) | 22 nM | KRAS (GTP-bound state) |[5][7] |

In Vivo Efficacy in Pancreatic Cancer Xenograft Model

In a key study using a pancreatic cancer xenograft model, AMG 410 demonstrated dose-dependent anti-tumor activity.[4]

Table 2: In Vivo Efficacy of AMG 410 in a Pancreatic Cancer Xenograft Model

Model KRAS Mutation Treatment Group Dose Regimen Outcome Reference
Panc 04.03 Xenograft G12D AMG 410 30 mg/kg, PO, BID Tumor Stasis [4]

| Panc 04.03 Xenograft | G12D | AMG 410 | 100 mg/kg, PO, BID | Tumor Regression |[4] |

These results show that oral administration of AMG 410 achieves therapeutic concentrations capable of inducing not just the cessation of tumor growth, but also its regression at higher doses.[4] This efficacy was observed across a broad set of pancreatic, colorectal, and lung cancer models.[5][6][7]

Experimental Protocols and Methodologies

The following sections detail the methodologies used to generate the preclinical data for AMG 410.

In Vitro Cell Proliferation Assay
  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[10]

  • Procedure: Cancer cell lines (both KRAS-mutant and KRAS-wild-type) were seeded in multi-well plates. Cells were then treated with a concentration range of AMG 410 or vehicle control. After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Luminescence was measured to determine cell viability relative to the vehicle control. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Pancreatic Cancer Xenograft Study

The workflow for assessing the in vivo efficacy of AMG 410 typically follows the steps outlined below.

InVivo_Workflow A 1. Cell Implantation Panc 04.03 (KRAS G12D) cells implanted in mice B 2. Tumor Establishment Tumors grown to a pre-defined volume (e.g., 100-200 mm³) A->B C 3. Group Randomization Mice randomized into vehicle and AMG 410 treatment groups B->C D 4. Oral Dosing Twice-daily (BID) oral (PO) gavage with specified dose C->D E 5. Monitoring & Measurement Tumor volume and body weight measured regularly (e.g., 2x/week) D->E E->D 25-day study duration F 6. Pharmacodynamic Analysis Tumor tissue collected to assess pERK inhibition E->F G 7. Efficacy Endpoint Analysis of Tumor Growth Inhibition (TGI), Stasis, or Regression E->G

Caption: Standard workflow for a pancreatic cancer xenograft study.
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).[4]

  • Cell Line: Panc 04.03, a human pancreatic cancer cell line harboring the KRAS G12D mutation.[4]

  • Dosing: AMG 410 was administered orally (PO), twice daily (BID), at doses of 30 mg/kg and 100 mg/kg.[4] A vehicle-only group served as the negative control.

  • Efficacy Endpoints: The primary endpoint was tumor volume, measured over the course of the 25-day study. Outcomes were categorized as tumor growth inhibition (TGI), stasis (no significant growth), or regression (reduction in tumor volume).[4]

  • Pharmacodynamic (PD) Assessment: A key PD marker was the level of phosphorylated ERK (pERK) in tumor tissues, which was measured to confirm target engagement and pathway inhibition in vivo.[4]

Conclusion and Future Directions

The preclinical data for AMG 410 provide a strong rationale for its clinical development in KRAS-mutant cancers, particularly pancreatic cancer. It demonstrates potent, selective, and broad activity against prevalent KRAS mutations through a dual-state inhibitory mechanism. The significant in vivo efficacy, including tumor regression in a KRAS G12D pancreatic model, is highly encouraging.[4]

Furthermore, early data suggests AMG 410 has potential for enhanced efficacy when used in combination with other agents, such as EGFR inhibitors or immunotherapies like PD-1 blockers.[5][7][8][9] Based on this promising preclinical profile, a first-in-human Phase 1 study has been planned for patients with advanced solid tumors, including PDAC, to determine the safety, tolerability, and recommended Phase 2 dose of AMG 410.[5][7][12]

References

In Vivo Efficacy of AMG410 in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG410 is an investigational, orally bioavailable, non-covalent pan-KRAS inhibitor that targets multiple KRAS mutations, including G12D, G12V, and G13D, which are prevalent in various solid tumors, including non-small cell lung cancer (NSCLC).[1][2] Unlike first-generation KRAS inhibitors that primarily target the KRAS G12C mutation, this compound's broader activity profile represents a promising therapeutic strategy for a larger population of patients with KRAS-mutant cancers.[1][2] This technical guide provides a comprehensive overview of the available preclinical in vivo efficacy data for this compound in NSCLC, its mechanism of action, and relevant experimental methodologies.

Mechanism of Action

This compound is a dual-state inhibitor, meaning it can bind to both the active GTP-bound (ON) and inactive GDP-bound (OFF) conformations of KRAS.[2] This dual activity allows for a more comprehensive blockade of KRAS signaling. By binding to the allosteric switch-II pocket of the KRAS protein, this compound prevents the downstream signaling cascade that promotes tumor cell proliferation, survival, and growth.[1][2] A key differentiator of this compound is its high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which may contribute to a more favorable safety profile.[2]

KRAS Signaling Pathway

The KRAS protein is a central node in the mitogen-activated protein kinase (MAPK) signaling pathway. Upon activation by upstream signals, KRAS activates BRAF, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression, proliferation, and survival. This compound's inhibition of mutant KRAS effectively shuts down this oncogenic signaling cascade.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP BRAF BRAF KRAS_GTP->BRAF This compound This compound This compound->KRAS_GTP Inhibition MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified KRAS/MAPK signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy in NSCLC Models

Preclinical studies have demonstrated the in vivo efficacy of this compound in various NSCLC models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[2] While specific quantitative data on tumor growth inhibition (TGI) percentages and detailed tumor volume measurements for NSCLC models are not publicly available, reports from scientific conferences indicate that treatment with this compound resulted in tumor stasis or regression in these models.[2] These findings suggest that this compound has significant anti-tumor activity in NSCLC harboring various KRAS mutations.

Data Presentation

Due to the limited availability of public data, a detailed quantitative table cannot be constructed at this time. The following table structure is provided as a template for when such data becomes available.

NSCLC ModelKRAS MutationDosing RegimenTumor Growth Inhibition (TGI) %OutcomeReference
e.g., NCI-H358 (CDX)e.g., G12CData Not AvailableData Not AvailableData Not Available[2]
e.g., LU-01-0123 (PDX)e.g., G12DData Not AvailableData Not AvailableData Not Available[2]
e.g., H2122 (CDX)e.g., G12VData Not AvailableData Not AvailableData Not Available[2]

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound in NSCLC are not publicly disclosed. However, based on standard practices for xenograft studies, a general methodology can be outlined.

General Protocol for Cell Line-Derived Xenograft (CDX) Studies
  • Cell Culture: Human NSCLC cell lines with known KRAS mutations (e.g., NCI-H358, H2122) are cultured in appropriate media and conditions.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of NSCLC cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at various dose levels and schedules. The vehicle used for formulation is administered to the control group.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream pathway modulation (e.g., levels of phosphorylated ERK).

General Protocol for Patient-Derived Xenograft (PDX) Studies
  • Tumor Acquisition: Fresh tumor tissue is obtained from NSCLC patients with informed consent.

  • Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into immunocompromised mice.

  • Passaging: Once the tumors grow, they can be serially passaged into new cohorts of mice to expand the model.

  • Treatment and Evaluation: Similar to CDX models, once tumors are established, mice are treated with this compound, and tumor growth is monitored to assess efficacy.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_evaluation Evaluation Cell_Culture NSCLC Cell Culture (CDX) Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Acquisition Patient Tumor Acquisition (PDX) Tumor_Acquisition->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Control Vehicle Administration Randomization->Control Efficacy_Assessment Efficacy Assessment (Tumor Volume, TGI) Treatment->Efficacy_Assessment Control->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (pERK levels) Efficacy_Assessment->PD_Analysis

Caption: General experimental workflow for in vivo xenograft studies.

Conclusion and Future Directions

The available preclinical data indicate that this compound is a potent pan-KRAS inhibitor with significant anti-tumor activity in NSCLC models.[1][2] Its ability to induce tumor stasis and regression in xenografts harboring various KRAS mutations highlights its potential as a valuable therapeutic agent for a broad population of NSCLC patients.[2] Further disclosure of detailed quantitative in vivo efficacy data and specific experimental protocols will be crucial for a more comprehensive assessment of its therapeutic potential. Clinical trials are currently planned to evaluate the safety and efficacy of this compound in patients with solid tumors, including NSCLC. The results of these trials will provide definitive insights into the clinical utility of this promising pan-KRAS inhibitor.

References

Navigating the Frontier of KRAS Inhibition: A Technical Overview of G12D and G12V Mutation-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. However, recent breakthroughs have led to the development of covalent inhibitors specifically targeting KRAS mutations, heralding a new era of precision medicine. While the first approved KRAS inhibitor, Sotorasib (AMG 510), targets the G12C mutation, significant efforts are underway to develop therapies for other prevalent KRAS mutations, such as G12D and G12V. This technical guide provides an in-depth overview of the scientific rationale, preclinical data, and experimental methodologies for developing inhibitors against KRAS G12D and G12V, using Mirati Therapeutics' MRTX1133 as a primary example for a G12D inhibitor.

The Challenge of Targeting KRAS G12D and G12V

KRAS is a small GTPase that functions as a molecular switch in cellular signaling pathways, primarily the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis. The G12D and G12V mutations are among the most common KRAS alterations found in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas.

The development of inhibitors for G12D and G12V has been challenging due to the high affinity of KRAS for GTP and the shallow, dynamic nature of the protein surface. Unlike the G12C mutation, which introduces a reactive cysteine residue that can be covalently targeted, the G12D (glycine to aspartic acid) and G12V (glycine to valine) mutations do not offer such a clear-cut reactive handle for drug binding. This has necessitated the development of novel non-covalent inhibitors that can effectively bind to and inactivate these mutant KRAS proteins.

MRTX1133: A Potent and Selective Inhibitor of KRAS G12D

Mirati Therapeutics has developed MRTX1133, a potent, selective, and reversible inhibitor of KRAS G12D. This inhibitor binds to the switch-II pocket of KRAS G12D in its inactive, GDP-bound state, preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and thereby blocking its activation.

Preclinical Efficacy of MRTX1133

Preclinical studies have demonstrated the significant anti-tumor activity of MRTX1133 in various cancer models harboring the KRAS G12D mutation.

Parameter Cell Line Value Assay Type
IC50 AsPC-1 (Pancreatic)3 nMCell Viability
IC50 MIA PaCa-2 (Pancreatic)4 nMCell Viability
IC50 PSN-1 (Pancreatic)5 nMCell Viability
Tumor Growth Inhibition AsPC-1 Xenograft>90%In Vivo
Tumor Growth Inhibition MIA PaCa-2 Xenograft>90%In Vivo

Table 1: Preclinical activity of MRTX1133 in KRAS G12D mutant cancer cell lines and xenograft models.

Mechanism of Action of MRTX1133

MRTX1133's mechanism of action involves the direct binding to the switch-II pocket of KRAS G12D, leading to the inhibition of downstream signaling through the MAPK pathway. This is evidenced by the reduced phosphorylation of key downstream effectors such as MEK and ERK.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS Activates KRAS_GDP KRAS G12D (Inactive-GDP) SOS->KRAS_GDP Promotes GTP loading KRAS_GTP KRAS G12D (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MRTX1133 MRTX1133 MRTX1133->KRAS_GDP Binds & Traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12D signaling pathway and the mechanism of action of MRTX1133.

Experimental Protocols

The development and characterization of KRAS inhibitors like MRTX1133 rely on a suite of biochemical, cellular, and in vivo assays.

Biochemical Assays
  • Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of the inhibitor to the target KRAS mutant protein. A biotinylated KRAS G12D protein is immobilized on a streptavidin-coated sensor chip. The inhibitor is then flowed over the chip at various concentrations, and the association and dissociation rates are measured.

  • Guanine Nucleotide Exchange Assay: To assess the inhibitor's ability to block the exchange of GDP for GTP. This can be performed using fluorescently labeled GTP analogs (e.g., mant-GTP) and measuring the change in fluorescence upon binding to KRAS in the presence and absence of the inhibitor and a GEF like SOS1.

Cellular Assays
  • Cell Viability/Proliferation Assay: KRAS mutant cancer cell lines (e.g., AsPC-1, MIA PaCa-2) are seeded in 96-well plates and treated with a dose-response range of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels. The IC50 value is then calculated.

  • Western Blotting: To confirm the inhibition of downstream signaling. Cells are treated with the inhibitor for a defined period (e.g., 2-4 hours), after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of KRAS effectors like MEK and ERK.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Biochemical Biochemical Assays (SPR, Nucleotide Exchange) Cellular Cellular Assays (Viability, Western Blot) Biochemical->Cellular Xenograft Xenograft Models (Tumor Growth Inhibition) Cellular->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX PhaseI Phase I Trials (Safety & PK/PD) PDX->PhaseI PhaseII_III Phase II/III Trials (Efficacy) PhaseI->PhaseII_III

Structural Basis for AMG410 Binding to the Allosteric Pocket of KRAS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ras family of small GTPases, particularly KRAS, represents one of the most frequently mutated oncogenes in human cancers, including those of the lung, colon, and pancreas[1][2]. For decades, KRAS was considered "undruggable" due to the lack of deep binding pockets on its surface[3]. The development of covalent inhibitors targeting the KRAS G12C mutant, such as sotorasib, marked a paradigm shift by validating allosteric inhibition as a viable therapeutic strategy[1][4]. Building on this success, Amgen has developed AMG410, a potent, orally bioavailable, and non-covalent pan-KRAS inhibitor[1][2][5]. This technical guide provides an in-depth overview of the structural basis for this compound's binding to the allosteric pocket of KRAS, its unique mechanism of action, and the experimental approaches used for its characterization.

This compound is designed to target a broad spectrum of clinically relevant KRAS mutants (e.g., G12D, G12V, G13D) by binding to the same allosteric "Switch II" pocket utilized by G12C inhibitors[6][7][8]. A key differentiator of this compound is its dual-state activity, enabling it to bind with high affinity to both the inactive, GDP-bound state and the active, GTP-bound state of KRAS[7][8][9]. This allows for a more comprehensive blockade of KRAS signaling, independent of its nucleotide cycling state[8][9]. Furthermore, this compound exhibits high selectivity for KRAS over other Ras isoforms like HRAS and NRAS, which may contribute to a wider therapeutic window[7][8][10].

Quantitative Binding and Potency Data

This compound demonstrates potent inhibitory activity across a range of KRAS mutants. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Potency of this compound against KRAS Mutants

KRAS MutantIC50 (nM)Assay Type
G12D1-4Biochemical
G12V1-4Biochemical
G13D1-4Biochemical
Multiple KRAS-mutant cells12 (median)Cell-based anti-proliferative

Data sourced from multiple reports[6][7][8][9].

Table 2: Binding Affinity of this compound to Different KRAS States

KRAS StateDissociation Constant (Kd) (nM)Assay Type
GDP-bound ("off") state1Not specified (likely SPR or equivalent)
GTP-bound ("on") state22Not specified (likely SPR or equivalent)

Data sourced from multiple reports[7][8][9].

Structural Basis of Allosteric Binding

The high-affinity binding of this compound is achieved through specific interactions with key residues within the allosteric Switch II pocket of KRAS. While the specific X-ray crystal structures remain undisclosed by Amgen, key interaction details have been revealed[10].

  • Hydrogen Bonding: A critical hydrogen bond is formed between the N1 position of this compound's azaquinazoline core and the side chain of Histidine 95 (His95) . This interaction is a major driver of selectivity for KRAS over HRAS and NRAS, as these isoforms possess different residues (Gln and Leu, respectively) at this position[10].

  • Additional Interactions: The homomorpholine oxygen atom of this compound forms hydrogen bonds with Tyrosine 96 (Tyr96) [10]. Furthermore, a bidentate interaction occurs where Arginine 68 (Arg68) engages with both the carbonate oxygen atom and the heterocyclic core of the inhibitor[10].

These interactions stabilize KRAS in a conformation that is unable to engage with its downstream effectors, thereby inhibiting signal propagation.

Experimental Protocols

The characterization of this compound and its interaction with KRAS involves a suite of biophysical and cellular assays. Below are generalized, representative protocols for the key experiments cited in the development of such an inhibitor.

Protein Expression and Purification for Structural Studies
  • Construct Design: The human KRAS gene (residues 1-169) is cloned into an expression vector (e.g., pET-28a) with a cleavable N-terminal His-tag.

  • Protein Expression: The vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and cells are incubated overnight at 18°C.

  • Lysis and Capture: Cells are harvested, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM MgCl2, 10 mM imidazole, 1 mM DTT), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column.

  • Purification: The column is washed with buffer containing 20 mM imidazole. The His-tagged KRAS is eluted with buffer containing 250 mM imidazole. The His-tag is cleaved by incubating with TEV protease overnight.

  • Final Polishing: The protein is further purified by size-exclusion chromatography (e.g., Superdex 75 column) to ensure homogeneity. Protein concentration is determined by UV absorbance at 280 nm.

X-ray Co-crystallography
  • Nucleotide Loading: Purified KRAS is loaded with a non-hydrolyzable GTP analog (GNP) or GDP by incubation with a 10-fold molar excess of the nucleotide in the presence of alkaline phosphatase.

  • Complex Formation: The nucleotide-loaded KRAS is incubated with a 3-fold molar excess of this compound.

  • Crystallization: The KRAS-AMG410 complex is concentrated to ~10 mg/mL. Crystallization screening is performed using the sitting-drop vapor diffusion method at 20°C, mixing the complex with various reservoir solutions.

  • Data Collection and Processing: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are indexed, integrated, and scaled using software like XDS or HKL2000.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined KRAS structure (e.g., PDB ID 6OIM) as a search model. The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot to fit the electron density map, particularly for the ligand.

Cellular Target Engagement (NanoBRET Assay)
  • Cell Line Engineering: A cell line (e.g., HEK293T) is engineered to express KRAS as a fusion protein with NanoLuc® luciferase.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified incubation period (e.g., 2 hours).

  • Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the same target is added to the cells.

  • BRET Measurement: The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (460 nm and >600 nm, respectively).

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The displacement of the tracer by this compound results in a decrease in the BRET signal, which is plotted against the compound concentration to determine the IC50 of binding.

Visualizations: Pathways and Workflows

KRAS Signaling Pathway and this compound Inhibition

KRAS_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) sos SOS1 (GEF) receptor->sos Growth Factor kras_gdp KRAS-GDP (Inactive) sos->kras_gdp Activates kras_gtp KRAS-GTP (Active) kras_gdp->kras_gtp GDP/GTP Exchange kras_gtp->kras_gdp GTP Hydrolysis effector Downstream Effectors (RAF-MEK-ERK, PI3K) kras_gtp->effector This compound This compound This compound->kras_gdp Binds to 'Off' State This compound->kras_gtp Binds to 'On' State proliferation Cell Proliferation, Survival effector->proliferation gap GAP gap->kras_gtp

Caption: KRAS signaling pathway showing dual-state inhibition by this compound.

General Workflow for Allosteric Inhibitor Characterization

Workflow start Target Identification (e.g., Mutant KRAS) exp_pur Protein Expression & Purification start->exp_pur biochem Biochemical Assays (IC50) exp_pur->biochem biophys Biophysical Assays (SPR, Thermal Shift) exp_pur->biophys structure Structural Biology (X-ray, Cryo-EM) exp_pur->structure cellular Cellular Assays (Target Engagement, Anti-prolif.) biochem->cellular biophys->cellular structure->cellular Structure-guided design invivo In Vivo Models (Xenografts) cellular->invivo candidate Clinical Candidate (e.g., this compound) invivo->candidate

Caption: Experimental workflow for characterizing a novel allosteric inhibitor.

Logical Model of this compound Dual-State Inhibition

Logical_Model kras_gdp KRAS-GDP (Inactive) kras_gtp KRAS-GTP (Active) kras_gdp->kras_gtp GEF Activation amg410_gdp This compound :: KRAS-GDP (Trapped Inactive State) kras_gdp->amg410_gdp This compound Binding kras_gtp->kras_gdp GAP Inactivation amg410_gtp This compound :: KRAS-GTP (Signaling Incompetent) kras_gtp->amg410_gtp This compound Binding

Caption: Logical relationship of this compound binding to both KRAS nucleotide states.

References

Early Research Findings on AMG 410: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings for AMG 410, a novel, non-covalent, pan-KRAS inhibitor developed by Amgen. The information presented is based on preclinical data and early clinical trial information, offering a comprehensive look at the compound's mechanism of action, efficacy, and the experimental methodologies used in its initial evaluation.

Introduction to AMG 410

AMG 410 is an orally bioavailable small molecule designed to address a broad range of KRAS mutations, which are prevalent in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC)[1][2][3][4]. Unlike first-generation KRAS inhibitors that target specific mutations like G12C, AMG 410 is a pan-KRAS inhibitor with a unique dual-state activity, binding to both the active GTP-bound and inactive GDP-bound forms of the protein[1][5][6]. This allows for a more comprehensive blockade of KRAS signaling. A key feature of AMG 410 is its high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is anticipated to result in a more favorable safety profile[1][5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of AMG 410.

Table 1: In Vitro Binding Affinity and Cellular Potency
ParameterValueCell Lines/Conditions
IC50 (Binding)
KRAS G12D1-4 nM[1]Biochemical Assay
KRAS G12V1-4 nM[1]Biochemical Assay
KRAS G13D1-4 nM[1]Biochemical Assay
Kd (Dissociation Constant)
GDP-bound KRAS1 nM[5]Biochemical Assay
GTP-bound KRAS22 nM[5]Biochemical Assay
Antiproliferative Activity
Median IC50 (KRAS-mutant cells)12 nM[5]Cellular Assay
Median IC50 (non-KRAS-transformed cells)>5 µM[5]Cellular Assay
Table 2: In Vivo Efficacy in Xenograft Models
Cancer TypeXenograft ModelDosingOutcome
Pancreatic CancerPanc 04.03 (KRAS G12D)30 mg/kg, PO, BIDTumor Stasis[6]
Pancreatic CancerPanc 04.03 (KRAS G12D)100 mg/kg, PO, BIDTumor Regression[6]
NSCLCNHI-H358 (KRAS G12C)Not SpecifiedPotent Tumor Growth Inhibition[6]
Colorectal CancerSW620 (KRAS G12V)Not SpecifiedPotent Tumor Growth Inhibition[6]
Colorectal CancerCRC PDX #030119 (KRAS G12C)Not SpecifiedPotent Tumor Growth Inhibition[6]

Signaling Pathway and Mechanism of Action

AMG 410 acts as an allosteric inhibitor of KRAS, binding to a pocket on the protein that is present in both the "on" (GTP-bound) and "off" (GDP-bound) states. This dual-state inhibition is a key differentiator from earlier KRAS inhibitors that only target the inactive state. By blocking both forms, AMG 410 can more effectively shut down the downstream signaling cascade that drives tumor growth and proliferation. The diagram below illustrates the KRAS signaling pathway and the point of intervention for AMG 410.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AMG410 AMG 410 This compound->KRAS_GDP Inhibits This compound->KRAS_GTP Inhibits Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assays (IC50, Kd) Cellular_Assay Cellular Assays (Cell Viability, Target Engagement) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity Xenograft_Studies Xenograft Studies (CDX, PDX) Cellular_Assay->Xenograft_Studies Evaluate In Vivo Efficacy PD_Analysis Pharmacodynamic Analysis (pERK levels) Xenograft_Studies->PD_Analysis Confirm Mechanism of Action In Vivo Phase1_Trial Phase 1 Clinical Trial (Safety, Tolerability, PK/PD) PD_Analysis->Phase1_Trial Proceed to Clinical Trials MOA_to_Effect AMG410_Binding AMG 410 Binds to KRAS (GTP & GDP states) KRAS_Inhibition Inhibition of KRAS Signaling AMG410_Binding->KRAS_Inhibition Downstream_Inhibition Decreased Downstream Signaling (pERK) KRAS_Inhibition->Downstream_Inhibition Cellular_Effects Inhibition of Cell Proliferation Downstream_Inhibition->Cellular_Effects InVivo_Effects Tumor Growth Inhibition/Regression Cellular_Effects->InVivo_Effects

References

An In-depth Technical Guide to the Core Effects of AMG410 on Downstream Signaling Pathways, Including pERK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of AMG410, a novel pan-KRAS inhibitor, and its impact on downstream signaling pathways, with a particular focus on phosphorylated ERK (pERK). The document synthesizes preclinical data, outlines experimental methodologies, and presents signaling pathway diagrams to offer a comprehensive resource for professionals in the field of oncology and drug development.

Introduction to this compound: A Pan-KRAS Inhibitor

This compound is a non-covalent, orally bioavailable pan-KRAS inhibitor developed by Amgen.[1][2][3] It represents a significant advancement in targeting KRAS-mutant tumors, which have historically been considered "undruggable."[3][4][5] Unlike first-generation KRAS inhibitors that are specific to the G12C mutation, this compound is designed to target a broader range of clinically relevant KRAS mutations, including G12D, G12V, and G13D.[1][4][5] This broad activity addresses a major unmet need for a large population of cancer patients.[4][5]

A key feature of this compound is its dual-state activity, enabling it to bind to and inhibit KRAS in both its active GTP-bound ('on') state and its inactive GDP-bound ('off') state.[1][4][5][6][7][8] This allows for a more comprehensive and sustained blockade of KRAS signaling, independent of the nucleotide cycling state.[4][5][6][7][8] Furthermore, this compound exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which may contribute to a more favorable safety profile by minimizing effects on non-KRAS-transformed cells.[4][5][6][8]

The KRAS-MAPK Signaling Pathway and the Role of pERK

KRAS is a small GTPase that acts as a molecular switch in cells.[4] When activated by upstream signals, it initiates a cascade of protein phosphorylations known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] This cascade involves the sequential activation of RAF, MEK, and finally, the Extracellular signal-Regulated Kinase (ERK).[9][10]

The phosphorylation of ERK (pERK) is a critical downstream event and a reliable biomarker of MAPK pathway activation.[11][12] Once activated, pERK translocates to the nucleus to regulate transcription factors involved in fundamental cellular processes such as proliferation, differentiation, and survival.[10] In KRAS-mutant cancers, the pathway is constitutively active, leading to uncontrolled cell growth and tumor progression.[10] Therefore, the inhibition of pERK is a primary therapeutic goal for KRAS inhibitors like this compound.

KRAS_MAPK_Pathway cluster_upstream Upstream Signals cluster_pathway KRAS-MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK TF Transcription Factors pERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates This compound This compound This compound->KRAS Inhibits

Diagram 1: The KRAS-MAPK signaling pathway, indicating the point of inhibition by this compound.

Quantitative Effects of this compound on KRAS and pERK

Preclinical studies have consistently demonstrated that this compound potently inhibits KRAS signaling, resulting in a robust reduction of pERK levels.[1][4][5][8] This effect has been observed across a wide range of cancer cell lines and in vivo xenograft models harboring various KRAS mutations.[1][4][5] The quantitative data from these studies highlight the potency and broad applicability of this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueTarget/ConditionCitation
IC₅₀ 1-4 nMKRAS G12D, G12V, G13D mutants[1][4][5][6][7][8]
Median IC₅₀ 12 nMAnti-proliferative activity in KRAS-mutant cells[4][5]
Median IC₅₀ >5 µMAnti-proliferative activity in non-KRAS-transformed cells[4][5]
Binding Affinity (Kd) 1 nMGDP-bound ('off') state KRAS[4][5][6][7][8]
Binding Affinity (Kd) 22 nMGTP-bound ('on') state KRAS[4][5][6][7][8]
Selectivity >100-foldKRAS vs. HRAS and NRAS[4][5][6]

IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant, a measure of binding affinity.

These data confirm that this compound is a potent inhibitor of clinically significant KRAS mutants.[1][4][5][6][7][8] Its strong binding to both the GDP and GTP-bound forms of KRAS underpins its dual-state inhibitory mechanism.[4][5][6][7][8] The high selectivity for KRAS over other RAS isoforms suggests a reduced potential for off-target effects.[4][5][6] In xenograft models of colorectal, pancreatic, and lung cancer, treatment with this compound led to tumor stasis or regression, which was correlated with a sustained lowering of pERK levels throughout the dosing cycles.[1][4][5]

Experimental Protocols for Measuring pERK Inhibition

The assessment of pERK levels is a critical step in evaluating the pharmacodynamic effects of KRAS inhibitors like this compound. Several robust methods are employed for this purpose.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Methods cluster_readout Data Acquisition & Interpretation A Cancer Cell Culture or In Vivo Tumor Model B Treat with this compound (Dose-Response / Time-Course) A->B C Harvest Cells / Tissues B->C D Prepare Protein Lysates or Fix and Permeabilize Cells C->D E Western Blotting D->E F Immunohistochemistry (IHC) D->F G Flow Cytometry D->G H Quantify pERK and Total ERK Levels E->H F->H G->H I Normalize pERK to Total ERK H->I J Determine Reduction in pERK Compared to Control I->J

Diagram 2: A generalized experimental workflow for assessing pERK inhibition by this compound.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. To assess pERK inhibition, this method compares the levels of phosphorylated ERK to total ERK.

  • Protein Extraction: Cells or tissues are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: Protein lysates are loaded onto a polyacrylamide gel and separated by size using an electric current.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for pERK and total ERK. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein bands. The ratio of pERK to total ERK is then calculated.[13]

IHC is used to visualize the presence and location of pERK within tissue sections from preclinical models, such as patient-derived xenografts (PDX).[4][5][11]

  • Tissue Preparation: Tumor tissues are harvested, fixed in formalin, and embedded in paraffin.

  • Sectioning: The paraffin-embedded tissue is thinly sliced and mounted on microscope slides.

  • Antigen Retrieval: The slides are treated to unmask the antigenic sites.

  • Immunostaining: The tissue sections are incubated with a primary antibody against pERK, followed by a secondary antibody system that is linked to an enzyme or fluorophore.

  • Visualization: A chromogen is added, which creates a colored precipitate at the site of the antibody-antigen reaction. The slides are then counterstained and viewed under a microscope.

  • Scoring: The intensity and distribution of the staining can be quantified, often using digital image analysis to provide an objective measure like an H-score.[11]

Flow cytometry allows for the high-throughput measurement of pERK levels on a single-cell basis.[14][15]

  • Cell Preparation: A single-cell suspension is prepared from cell cultures or disaggregated tissues.

  • Stimulation/Inhibition: Cells are treated with this compound as required by the experimental design.

  • Fixation and Permeabilization: Cells are treated with reagents to fix them and permeabilize their membranes, allowing antibodies to access intracellular proteins.

  • Staining: Cells are incubated with fluorescently-labeled antibodies specific for pERK and often co-stained for total ERK and cell surface markers to identify specific cell populations.

  • Data Acquisition: The stained cells are run through a flow cytometer, which measures the fluorescence intensity of each individual cell.

  • Analysis: The data are analyzed to determine the percentage of pERK-positive cells and the median fluorescence intensity, providing a quantitative measure of pathway inhibition.[14][15]

For drug discovery and screening purposes, several high-throughput methods are available, including:

  • AlphaScreen® SureFire™: A bead-based proximity assay that is highly sensitive and suitable for a 384-well plate format.[12]

  • Meso Scale Discovery (MSD): An electrochemiluminescence-based method that offers high sensitivity and a wide dynamic range for quantifying pERK in cell lysates.[12]

Clinical Context and Future Directions

Based on its promising preclinical profile, a first-in-human Phase 1/1b clinical trial for this compound has been initiated.[16][17][18] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a monotherapy and in combination with other anticancer agents like pembrolizumab (B1139204) (an immune checkpoint inhibitor) and panitumumab (an EGFR inhibitor).[16][17][18]

The exploration of combination therapies is crucial. Experience with other MAPK pathway inhibitors has shown that cancer cells can develop adaptive resistance, often through feedback reactivation of the pathway via upstream signaling.[19][20] By combining this compound with inhibitors of other key nodes in the signaling network (such as MEK or upstream receptor tyrosine kinases), it may be possible to achieve more durable and profound tumor responses, overcoming potential resistance mechanisms.[10][20] The H/NRAS-sparing nature of this compound may be particularly advantageous in combination settings, potentially leading to improved tolerability.[5]

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo mouse studies involving AMG410, a novel, potent, and orally bioavailable pan-KRAS inhibitor. This compound is a non-covalent, reversible inhibitor that uniquely targets both the GDP-bound (inactive) and GTP-bound (active) states of KRAS, and it exhibits high selectivity for KRAS over HRAS and NRAS.[1][2][3] Preclinical data have demonstrated its efficacy in achieving tumor stasis or regression in various mouse xenograft models of cancer.[1][4][5]

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and efficacy of this compound in a preclinical mouse model. This data is derived from studies presented at the American Association for Cancer Research (AACR) Annual Meeting 2025.

Mouse ModelCancer TypeKRAS MutationThis compound DosageAdministration RouteDosing ScheduleObserved Efficacy
Panc 04.03 XenograftPancreatic CancerG12D30 mg/kgOral (PO)Twice Daily (BID)Tumor Stasis
Panc 04.03 XenograftPancreatic CancerG12D100 mg/kgOral (PO)Twice Daily (BID)Tumor Regression

Signaling Pathway and Mechanism of Action

This compound acts as a pan-KRAS inhibitor, targeting multiple KRAS mutations.[4][6] Unlike many KRAS inhibitors that only target the inactive GDP-bound state, this compound can inhibit both the "off" (GDP-bound) and "on" (GTP-bound) states of KRAS.[1][5] This dual inhibition is significant as it allows for a more comprehensive blockade of downstream oncogenic signaling pathways, such as the MAPK/ERK pathway, which is crucial for tumor cell proliferation and survival. The diagram below illustrates the mechanism of action of this compound.

AMG410_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS (GDP-bound) Inactive State KRAS_GTP KRAS (GTP-bound) Active State KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP This compound->KRAS_GTP SOS1->KRAS_GDP Promotes GDP/GTP Exchange NF1 NF1 (GAP) NF1->KRAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation caption This compound inhibits both inactive (GDP) and active (GTP) KRAS states.

Mechanism of Action of this compound

Experimental Protocols

The following protocols are based on the publicly available information regarding preclinical studies with this compound and general best practices for in vivo mouse xenograft studies.

Animal Models
  • Mouse Strain: Immunocompromised mice (e.g., NOD/SCID or Nu/Nu) are typically used for xenograft studies to prevent rejection of human tumor cells.

  • Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., Panc 04.03 for pancreatic cancer with KRAS G12D) should be used. Efficacy has also been demonstrated in models of colorectal and lung cancer.[1][4][5]

  • Tumor Implantation:

    • Culture selected cancer cells to the logarithmic growth phase.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.

This compound Formulation and Administration
  • Formulation: this compound is an oral agent.[2][7] A suitable vehicle for oral gavage should be used for formulation. Common vehicles include 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, and 50% water. The final formulation should be a homogenous suspension or solution.

  • Administration: Administer this compound orally (PO) via gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

Dosing Regimen
  • Dosage:

    • For tumor stasis, a dose of 30 mg/kg is recommended.

    • For tumor regression, a dose of 100 mg/kg has been shown to be effective.[2]

  • Schedule: Administer the selected dose twice daily (BID) .

  • Duration: Treatment duration can vary depending on the study's endpoint, but a 25-day study has been reported.[2]

Monitoring and Endpoints
  • Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Pharmacodynamic Markers: To confirm target engagement, levels of phosphorylated ERK (pERK) in tumor tissue can be assessed at the end of the study. A robust lowering of pERK levels throughout the dosing cycle indicates effective pathway inhibition.[1][4]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Compare the change in tumor volume in the treated groups to the vehicle control group.

    • Tumor Regression: An absolute reduction in tumor volume over time.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

AMG410_Workflow Start Start Cell_Culture Culture KRAS-mutant Cancer Cells Start->Cell_Culture Tumor_Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth (to 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (PO, BID) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 25) Monitoring->Endpoint Analysis Tumor Growth Inhibition Analysis & Pharmacodynamic Studies Endpoint->Analysis End End Analysis->End

Typical In Vivo Efficacy Study Workflow

References

Application Notes and Protocols for AMG410 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of AMG410 stock solutions for laboratory use. This compound is a potent and selective, non-covalent pan-KRAS inhibitor with demonstrated activity against multiple KRAS mutations, including G12D, G12V, and G13D, with IC50 values in the range of 1-4 nM.[1][2][3][4] It functions as a dual GTP(on)- and GDP(off)-state inhibitor, effectively blocking KRAS signaling regardless of its nucleotide cycling state.[2][4][5][6]

This compound Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight 656.08 g/mol [2][3][5][7][8]
Molecular Formula C31H32ClF2N7O5[2][3][7][8]
Appearance White to off-white solid[2][5]
CAS Number 3040175-17-2[2][3][7][8]

This compound Solubility and Storage

Proper storage and handling of this compound are critical to maintain its stability and activity.

ConditionStorage TemperatureStorage DurationSource
Solid Powder -20°C3 years[2][3]
4°C2 years[2][8]
In Solvent (DMSO) -80°C6 months to 1 year[2][3]
-20°C1 month[2][3]

The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a key parameter for stock solution preparation.

SolventSolubilityMolar ConcentrationDissolution MethodSource
DMSO 4 mg/mL6.10 mMUltrasonic and warming (heat to 60°C)[2][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the volumes and concentrations as needed for their specific experimental requirements.

3.1. Materials

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[9]

3.2. Safety Precautions

This compound is a potent anti-cancer agent and should be handled as a cytotoxic compound.[9] All handling should be performed in a certified chemical fume hood or a biological safety cabinet.[9] Appropriate PPE must be worn at all times.[9] Dispose of all contaminated materials and waste in accordance with institutional and local regulations for cytotoxic waste.

3.3. Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.56 mg of this compound (Molecular Weight = 656.08 g/mol ).

  • Transfer: Transfer the weighed powder to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 6.56 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

    • Place the tube in an ultrasonic bath for 10-15 minutes.

    • Transfer the tube to a water bath or heat block set at 60°C for 5-10 minutes.

    • Vortex the tube again for 1 minute.

    • Visually inspect the solution to ensure that all the solid has completely dissolved. If not, repeat the sonication and heating steps. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[2]

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, allow the solution to cool to room temperature.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Transfer Transfer to Tube Weigh->Transfer Add_Solvent Add Anhydrous DMSO Transfer->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Initial Mix Sonicate Ultrasonicate Vortex1->Sonicate Heat Heat to 60°C Sonicate->Heat Vortex2 Vortex Again Heat->Vortex2 Inspect Visually Inspect Vortex2->Inspect Inspect->Sonicate If Not Dissolved Cool Cool to Room Temperature Inspect->Cool Fully Dissolved Aliquot Aliquot into Single-Use Tubes Cool->Aliquot Label Label Aliquots Aliquot->Label Store Store at -80°C or -20°C Label->Store

Caption: Workflow for preparing this compound stock solution.

4.2. Simplified KRAS Signaling Pathway and Inhibition by this compound

This compound is a pan-KRAS inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway.[2][8] Preclinical studies have shown that this compound robustly lowers the levels of phosphorylated ERK (pERK).[1][7]

G Simplified KRAS Signaling Pathway and this compound Inhibition cluster_pathway MAPK/ERK Pathway cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->KRAS Inhibits

Caption: this compound inhibits the KRAS signaling pathway.

References

Application Notes and Protocols for AMG410 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG410 is a potent and orally bioavailable pan-KRAS inhibitor that targets multiple KRAS mutations, including G12D, G12V, and G13D. It distinguishes itself by being a dual-state inhibitor, binding to both the active GTP-bound (ON) and inactive GDP-bound (OFF) states of KRAS. This mechanism allows for a comprehensive blockade of KRAS signaling. Furthermore, this compound exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, potentially leading to a better safety profile. Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated significant anti-tumor activity of this compound across a range of cancer types, positioning it as a promising therapeutic agent for KRAS-mutant solid tumors.

These application notes provide a summary of the preclinical applications of this compound in PDX models and offer detailed protocols for key experiments to guide researchers in their study design.

Mechanism of Action: KRAS Signaling Inhibition

Mutant KRAS proteins are constitutively active, leading to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation. This compound, by binding to the allosteric switch-II pocket of KRAS, locks the protein in an inactive state, thereby inhibiting these downstream signals. A key pharmacodynamic marker of this compound activity is the reduction of phosphorylated ERK (pERK).

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effector Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 (GEF) SOS1 (GEF) Receptor Tyrosine Kinase (RTK)->SOS1 (GEF) KRAS (GDP) KRAS-GDP (Inactive) KRAS (GTP) KRAS-GTP (Active) KRAS (GDP)->KRAS (GTP) GTP hydrolysis RAF RAF KRAS (GTP)->RAF PI3K PI3K KRAS (GTP)->PI3K SOS1 (GEF)->KRAS (GDP) GTP loading GAP GAP GAP->KRAS (GTP) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival, Differentiation This compound This compound This compound->KRAS (GDP) Inhibits This compound->KRAS (GTP) Inhibits

Diagram 1: this compound Inhibition of the KRAS Signaling Pathway.

Preclinical Efficacy in PDX Models

This compound has demonstrated significant preclinical anti-tumor efficacy in a variety of PDX models, leading to tumor stasis or regression. These models represent a diverse set of KRAS mutations and tumor types, highlighting the broad potential of this pan-KRAS inhibitor.

Table 1: Summary of this compound Preclinical Efficacy in PDX Models

Cancer TypeKRAS MutationPDX ModelTreatmentOutcomeReference
Pancreatic CancerG12DPanc 04.0330 mg/kg PO, BIDTumor Stasis
Pancreatic CancerG12DPanc 04.03100 mg/kg PO, BIDTumor Regression
Colorectal CancerG12CCRC PDX #030119Not SpecifiedTumor Growth Inhibition
Colorectal CancerG12VNot SpecifiedNot SpecifiedTumor Stasis or Regression
Lung CancerG12CNot SpecifiedNot SpecifiedTumor Stasis or Regression
Pancreatic CancerG12VNot SpecifiedNot SpecifiedTumor Stasis or Regression

Note: This table is a summary of available data. Researchers are encouraged to generate and tabulate their own quantitative data, such as percentage tumor growth inhibition (%TGI) and change in tumor volume over time.

Experimental Protocols

PDX Model Establishment and Expansion

This protocol outlines the general steps for establishing and expanding PDX models from patient tumor tissue.

Materials:

  • Fresh patient tumor tissue, collected sterilely

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia

  • Surgical clips or sutures

Protocol:

  • Tissue Processing: In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any debris. Mince the tumor into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • For subcutaneous models, make a small incision on the flank and create a subcutaneous pocket.

    • Implant one or two tumor fragments into the pocket. The addition of Matrigel can enhance engraftment rates.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Serial Passaging: Once tumors reach a size of 1000-1500 mm³, euthanize the mouse and harvest the tumor. The harvested tumor can then be serially passaged into a new cohort of mice for model expansion. It is recommended to use early-passage tumors for efficacy studies to maintain the fidelity of the original tumor.

PDX_Workflow Patient Tumor Patient Tumor Mince Tissue Mince Tissue Patient Tumor->Mince Tissue Implant into Mouse (P0) Implant into Mouse (P0) Mince Tissue->Implant into Mouse (P0) Monitor Tumor Growth Monitor Tumor Growth Implant into Mouse (P0)->Monitor Tumor Growth Harvest & Passage (P1) Harvest & Passage (P1) Monitor Tumor Growth->Harvest & Passage (P1) Expand Cohort (P2+) Expand Cohort (P2+) Harvest & Passage (P1)->Expand Cohort (P2+) Efficacy Studies Efficacy Studies Expand Cohort (P2+)->Efficacy Studies

Diagram 2: General Workflow for PDX Model Establishment and Expansion.
This compound Formulation and Administration

This protocol provides a general guideline for the preparation and oral administration of this compound to PDX mice.

Materials:

Protocol:

  • Vehicle Preparation: Prepare the desired vehicle under sterile conditions. A common vehicle for oral administration of small molecule inhibitors is 0.5% methylcellulose in sterile water.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg or 100 mg/kg) and the number and weight of the mice.

    • Prepare a homogenous suspension of this compound in the vehicle. This may require sonication or vigorous vortexing.

    • Prepare the formulation fresh daily.

  • Administration:

    • Accurately weigh each mouse to determine the precise volume of the this compound suspension to be administered.

    • Administer the formulation via oral gavage. The typical dosing schedule for this compound in preclinical models is twice daily (BID).

    • The control group should receive the vehicle only, following the same administration schedule.

In Vivo Efficacy Study Design and Monitoring

This protocol outlines the key steps for conducting an in vivo efficacy study of this compound in PDX models.

Materials:

  • Established PDX models with tumors of a specified size (e.g., 100-200 mm³)

  • Calipers

  • Animal weighing scale

  • This compound formulation and vehicle

Protocol:

  • Study Initiation: Once tumors in the expanded PDX cohort reach the desired average size, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).

  • Treatment: Begin treatment with this compound and vehicle as described in the formulation and administration protocol.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined endpoint size, or after a fixed duration of treatment. Euthanize the mice and harvest the tumors for further analysis.

  • Data Analysis: Calculate the mean tumor volume for each group at each time point. Tumor growth inhibition (%TGI) can be calculated to quantify the anti-tumor effect of this compound.

Pharmacodynamic (PD) Analysis

This protocol describes the assessment of target engagement by measuring pERK levels in tumor tissue.

Materials:

  • Tumor samples from treated and control mice

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH)

  • Secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Sample Collection: Collect tumor tissues at specified time points after the final dose of this compound (e.g., 2, 8, and 24 hours) to assess the duration of target inhibition.

  • Protein Extraction: Homogenize the tumor tissues in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against pERK, total ERK, and a loading control.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the ratio of pERK to total ERK. A reduction in this ratio in the this compound-treated group compared to the control group indicates target engagement.

Conclusion

This compound has demonstrated promising preclinical activity as a pan-KRAS inhibitor in a variety of PDX models. The protocols provided here offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical settings. The use of well-characterized PDX models will be crucial for the continued development of this and other targeted therapies for KRAS-mutant cancers. A first-in-human clinical trial of this compound is planned, which will provide further insights into its safety and efficacy in patients.

Combining AMG410 with Other Inhibitors in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG410 is a novel, non-covalent, pan-KRAS inhibitor that targets multiple KRAS mutations, including G12D, G12V, and G13D, which are prevalent in various cancers such as colorectal, pancreatic, and lung cancer.[1][2] Unlike KRAS G12C-specific inhibitors, this compound's broader activity addresses a significant unmet need for patients with other KRAS mutations.[1][2] this compound exhibits a dual mechanism of action, inhibiting both the active GTP-bound and inactive GDP-bound states of KRAS, leading to a comprehensive blockade of KRAS signaling.[1] Its high selectivity for KRAS over HRAS and NRAS suggests a favorable safety profile.[1] Preclinical studies have demonstrated that this compound can induce tumor stasis or regression in various cancer models and that its efficacy can be enhanced when used in combination with other targeted therapies or immunotherapy.[1][3]

These application notes provide a framework for researchers to explore the synergistic potential of combining this compound with other inhibitors in cancer cell lines. While specific in vitro quantitative data on combinations with this compound are not yet publicly available, this document outlines the scientific rationale for such combinations, summarizes known preclinical combination data, and provides detailed protocols for evaluating these combinations in a laboratory setting.

Rationale for Combination Therapies

KRAS is a central node in cellular signaling, and its inhibition can trigger feedback activation of other pathways, leading to therapeutic resistance. Combining this compound with inhibitors of these feedback or parallel pathways is a rational strategy to enhance anti-tumor activity and prevent or delay the onset of resistance. Based on preclinical and planned clinical studies, promising combination strategies for this compound include targeting the EGFR pathway and immune checkpoint pathways.

Preclinical Data Summary

Currently, detailed in vitro data from combination studies of this compound with other inhibitors in cancer cell lines have not been extensively published. However, preclinical in vivo data from conference presentations have highlighted promising combination strategies.

Table 1: Summary of Preclinical In Vivo Combination Data for this compound

Combination PartnerCancer Type(s)Key FindingsCitation(s)
EGFR Pathway Inhibitors (e.g., Panitumumab)Pancreatic Cancer, Colorectal CancerEnhanced anti-tumor efficacy and robust synergistic activity observed in xenograft models.[3][4]
PD-1 Immune Checkpoint InhibitorsPancreatic Cancer, Colorectal CancerEnhanced anti-tumor efficacy and robust synergistic activity observed in xenograft models.[3][4]

Experimental Protocols

The following are generalized protocols for assessing the in vitro efficacy of combining this compound with other inhibitors. Researchers should optimize these protocols for their specific cell lines and inhibitors of interest.

Protocol 1: Cell Viability and Synergy Assessment

Objective: To determine the effect of this compound in combination with another inhibitor on cancer cell viability and to quantify the synergy of the interaction.

Materials:

  • Cancer cell lines with relevant KRAS mutations

  • This compound

  • Inhibitor of interest (e.g., EGFR inhibitor, MEK inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the inhibitor of interest. A common approach is a 7-point dilution series with a constant ratio of the two drugs based on their respective IC50 values.

  • Drug Treatment: Treat the cells with this compound alone, the inhibitor of interest alone, and the combination of both at various concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each drug alone and in combination.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Pathway Modulation

Objective: To assess the effect of this compound and a combination partner on key signaling pathways downstream of KRAS.

Materials:

  • Cancer cell lines

  • This compound and combination inhibitor

  • 6-well plates

  • Lysis buffer and protease/phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary and secondary antibodies (e.g., for p-ERK, p-AKT, total ERK, total AKT, β-actin)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination inhibitor, or both for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against signaling proteins of interest.

    • Incubate with HRP-conjugated secondary antibodies.

  • Imaging: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin) to determine the changes in protein phosphorylation and expression.

Visualizations

Signaling Pathways

// Nodes RTK [label="RTK\n(e.g., EGFR)", fillcolor="#F1F3F4"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4"]; KRAS [label="KRAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR_Inhibitor [label="EGFR Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> GRB2_SOS; GRB2_SOS -> KRAS; KRAS -> RAF; KRAS -> PI3K; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; ERK -> Proliferation; mTOR -> Proliferation;

This compound -> KRAS [arrowhead=tee, style=dashed, color="#EA4335"]; EGFR_Inhibitor -> RTK [arrowhead=tee, style=dashed, color="#4285F4"]; } dot Caption: Simplified KRAS signaling pathway and points of inhibition.

Experimental Workflow

// Nodes start [label="Start: Select Cancer Cell Lines\n& Combination Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Protocol 1:\nCell Viability & Synergy Assay"]; ic50 [label="Determine IC50 values"]; synergy [label="Calculate Combination Index (CI)"]; pathway [label="Protocol 2:\nWestern Blot for Pathway Analysis"]; phospho [label="Analyze p-ERK, p-AKT, etc."]; decision [label="Synergistic Effect?", shape=diamond, fillcolor="#FBBC05"]; in_vivo [label="Proceed to In Vivo\nXenograft Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Report Findings", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> viability; viability -> ic50; ic50 -> synergy; start -> pathway; pathway -> phospho; synergy -> decision; phospho -> decision; decision -> in_vivo [label="Yes"]; decision -> end [label="No/Antagonistic"]; in_vivo -> end; } dot Caption: General workflow for testing this compound combinations.

References

Application Notes and Protocols for Investigating AMG410 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

AMG410 is a novel, non-covalent, pan-KRAS inhibitor designed to target a broad range of KRAS mutations, including G12D, G12V, and G13D.[1][2] It demonstrates a dual mechanism of action, binding to both the inactive GDP-bound and active GTP-bound states of KRAS, which allows it to block KRAS signaling irrespective of the nucleotide cycling state.[2][3][4][5] Preclinical data show that this compound effectively inhibits the MAPK signaling pathway, as evidenced by reduced levels of phosphorylated ERK, leading to tumor stasis or regression in various cancer models.[1]

Despite the promise of targeted therapies like this compound, the development of acquired resistance is a significant clinical challenge that often leads to therapeutic failure.[6] Understanding the molecular mechanisms by which cancer cells evade this compound is critical for developing strategies to overcome resistance, designing effective combination therapies, and identifying predictive biomarkers. This document provides a detailed experimental framework and protocols for generating this compound-resistant models, identifying potential resistance mechanisms through multi-omic approaches, and functionally validating candidate genes.

2.0 Overall Experimental Design

The investigation into this compound resistance mechanisms follows a structured, multi-phase approach. The process begins with the development of resistant cancer cell line models, which serve as the foundation for subsequent molecular analyses. These models are then subjected to comprehensive genomic and transcriptomic profiling to identify genetic and expression changes associated with the resistant phenotype. Finally, the candidate drivers of resistance are functionally validated to confirm their role in mediating drug tolerance.

Experimental_Workflow cluster_0 Phase 1: Resistant Model Generation cluster_1 Phase 2: Multi-Omic Analysis cluster_2 Phase 3: Functional Validation start Parental KRAS-mutant Cancer Cell Line ic50 Determine Initial This compound IC50 start->ic50 dose_escalation Continuous Culture with Increasing this compound Dose ic50->dose_escalation resistant_phenotype Confirm Resistant Phenotype (IC50 Shift) dose_escalation->resistant_phenotype resistant_line Establish Stable This compound-Resistant Cell Line resistant_phenotype->resistant_line omics Genomic (WES/WGS) and Transcriptomic (RNA-seq) Profiling resistant_line->omics data_analysis Bioinformatic Analysis: Identify SNVs, CNVs, DEGs omics->data_analysis candidates Prioritize Candidate Resistance Genes/Pathways data_analysis->candidates validation Validate Candidates via CRISPR-Cas9 or Overexpression in Parental Cells candidates->validation phenotype_assay Assess Impact on This compound Sensitivity validation->phenotype_assay mechanism Confirm Resistance Mechanism phenotype_assay->mechanism

Caption: Overall experimental workflow for studying this compound resistance.

3.0 Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol details the method for developing acquired resistance to this compound in vitro by continuous exposure of a sensitive, KRAS-mutant cancer cell line to escalating drug concentrations.[7][8]

3.1 Materials

  • Parental cancer cell line with a known KRAS mutation (e.g., G12D, G12V)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder or stock solution)

  • DMSO (for drug dilution)

  • Cell viability assay kit (e.g., CCK-8, MTT)

  • 96-well and standard culture plates

  • Spectrophotometer or plate reader

  • Cryopreservation medium

3.2 Step-by-Step Methodology

  • Determine Baseline IC50:

    • Seed parental cells in triplicate in a 96-well plate at a density of 5,000-10,000 cells/well.[9]

    • After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 5 µM). Include a DMSO-only vehicle control.[4]

    • Incubate for 72 hours.

    • Assess cell viability using a CCK-8 or similar assay and calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.[8]

  • Initiate Resistance Induction:

    • Culture parental cells in a standard culture flask with complete medium containing this compound at a starting concentration equal to the IC10-IC20 (concentration inhibiting 10-20% of growth), as determined from the baseline dose-response curve.[7][8]

  • Dose Escalation:

    • When cells become 80-90% confluent and show stable growth (typically after 2-3 passages at a given concentration), increase the this compound concentration by 1.5 to 2-fold.[7]

    • If significant cell death (>50%) is observed, maintain the cells at the previous concentration until they recover.[8]

    • At each successful dose escalation, cryopreserve a stock of cells. This is crucial for restarting the culture if a subsequent dose proves lethal.[7]

  • Establishment and Confirmation of Resistance:

    • Continue this stepwise dose increase over several months until the cells can proliferate in a concentration at least 10-fold higher than the initial parental IC50.

    • Culture the established resistant cell line in drug-free medium for 2-3 weeks to ensure the resistant phenotype is stable.

    • Perform a dose-response assay on the resistant line alongside the parental line to confirm the shift in IC50. Calculate the Resistance Index (RI) as RI = IC50 (Resistant) / IC50 (Parental).

3.3 Data Presentation

Cell Line StagePassage NumberThis compound Concentration (nM)IC50 (nM)Resistance Index (RI)
ParentalN/A0e.g., 121.0
Resistance Induction 1P+3e.g., 5--
Resistance Induction 2P+6e.g., 10--
Resistance Induction 3P+9e.g., 20e.g., 554.6
Stable Resistant LineP+20e.g., 100e.g., 15012.5

4.0 this compound Target Pathway and Potential Resistance Mechanisms

This compound targets KRAS to inhibit downstream signaling through the MAPK pathway (RAF-MEK-ERK). Resistance can emerge through "on-target" mechanisms that directly affect KRAS or "off-target" mechanisms that bypass the need for KRAS signaling.

Signaling_Pathway RTK Upstream RTKs (e.g., EGFR, MET) KRAS KRAS (GTP-Bound) RTK->KRAS RAF RAF KRAS->RAF This compound This compound This compound->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation KRAS_mut Secondary KRAS Mutations (e.g., Y96C, R68S) KRAS_mut->RAF NRAS NRAS/HRAS Activation NRAS->RAF BRAF BRAF Mutation (e.g., V600E) BRAF->MEK MET_amp MET Amplification MET_amp->KRAS

Caption: KRAS-MAPK pathway and potential this compound resistance mechanisms.

5.0 Protocol 2: Multi-Omic Analysis of Resistant Clones

This protocol outlines the use of whole-exome sequencing (WES) or whole-genome sequencing (WGS) and RNA sequencing (RNA-seq) to identify genetic alterations and transcriptional changes in this compound-resistant cells compared to their parental counterparts.[10][11]

5.1 Materials

  • Parental and this compound-resistant cell pellets (at least 1x10^6 cells per sample)

  • DNA/RNA extraction kit

  • Library preparation kits for WES/WGS and RNA-seq

  • Next-generation sequencer (e.g., Illumina NovaSeq)

5.2 Step-by-Step Methodology

  • Sample Collection: Harvest cell pellets from both parental and resistant cell lines cultured in the absence of this compound for at least 48 hours.

  • Nucleic Acid Extraction: Co-extract high-quality genomic DNA and total RNA from the same cell pellets. Assess quality and quantity using a NanoDrop and Bioanalyzer.

  • Library Preparation and Sequencing:

    • For WES/WGS: Prepare sequencing libraries from genomic DNA. For WES, perform exome capture. Sequence libraries to achieve >100x coverage for WES or >30x for WGS.

    • For RNA-seq: Prepare libraries from total RNA, including steps for rRNA depletion and mRNA fragmentation. Sequence libraries to achieve >30 million reads per sample.

  • Bioinformatic Analysis:

    • Genomic Data: Align sequencing reads to the human reference genome. Call single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). Compare resistant vs. parental cells to identify acquired alterations. Focus on genes in the RAS-MAPK pathway and other known cancer drivers.[12]

    • Transcriptomic Data: Align RNA-seq reads and quantify gene expression levels. Perform differential gene expression (DGE) analysis to identify genes that are significantly upregulated or downregulated in resistant cells. Perform pathway analysis on the differentially expressed genes (DEGs).

5.3 Data Presentation

Table 2.1: Summary of Acquired Genetic Alterations

Gene Alteration Type Details (e.g., mutation) Pathway Present in Resistant?
KRAS SNV R68S On-target Yes
MET Amplification 7-fold increase Off-target Bypass Yes
NRAS SNV Q61H Off-target Bypass Yes

| CDKN2A | Deletion | Homozygous Deletion | Cell Cycle | Yes |

Table 2.2: Top Differentially Upregulated Genes in Resistant Cells

Gene Log2 Fold Change p-value Biological Function
AXL 4.5 < 0.001 Receptor Tyrosine Kinase
FGFR3 3.8 < 0.001 Receptor Tyrosine Kinase

| ABCB1 | 6.2 | < 0.001 | Drug Efflux Pump |

6.0 Protocol 3: Functional Validation of Candidate Resistance Genes

This protocol describes methods to functionally test whether a candidate gene identified from multi-omic analysis directly confers resistance to this compound.[13]

6.1 Materials

  • Parental KRAS-mutant cell line

  • CRISPR-Cas9 system components (e.g., Cas9 expression vector, sgRNA constructs targeting the candidate gene)

  • Lentiviral or plasmid vector for overexpression of the candidate gene's cDNA

  • Transfection/transduction reagents

  • This compound

  • Cell viability assay kit

6.2 Step-by-Step Methodology

A. Overexpression of a Candidate Gene (e.g., for an upregulated RTK or a mutant allele)

  • Clone the cDNA of the candidate gene (e.g., MET, NRAS Q61H) into an expression vector.

  • Transfect or transduce the parental cells with the expression vector or an empty vector control.

  • Select for stable expression (e.g., using puromycin).

  • Confirm overexpression via qPCR or Western blot.

  • Perform an this compound dose-response assay on the overexpressing cells and control cells.

  • A significant increase in the IC50 of the overexpressing cells compared to the control indicates the gene is sufficient to confer resistance.

B. Knockout of a Candidate Gene (e.g., for a tumor suppressor) This approach is more relevant for validating targets that sensitize cells to a drug. For resistance, overexpression is more common, but this can validate loss-of-function mutations in genes like NF1.

6.3 Data Presentation

Experimental ConditionParental IC50 (nM)Modified Cell IC50 (nM)Fold Change in IC50Resistance Conferred?
Empty Vector Control12.513.11.05No
MET Overexpression12.5115.89.26Yes
NRAS Q61H Overexpression12.598.27.86Yes

7.0 Data Interpretation Logic

The identification of true resistance drivers requires integrating genomic and transcriptomic data to prioritize candidates for functional validation. The following logic can be applied.

Data_Interpretation Genomic Genomic Data (Acquired SNVs, CNVs) Logic1 Is the gene mutated AND in a known resistance pathway? Genomic->Logic1 Logic2 Is the gene amplified AND significantly overexpressed? Genomic->Logic2 Transcriptomic Transcriptomic Data (Differentially Expressed Genes) Transcriptomic->Logic2 Logic3 Is the gene highly upregulated without a genomic alteration? Transcriptomic->Logic3 Logic1->Logic2 No P1 High-Priority Candidate (e.g., KRAS R68S, MET amp.) Logic1->P1 Yes Logic2->Logic3 No Logic2->P1 Yes P2 Medium-Priority Candidate (e.g., AXL upregulation) Logic3->P2 Yes P3 Lower-Priority Candidate Logic3->P3 No

Caption: Logic for prioritizing candidate resistance genes.

By combining these protocols, researchers can systematically investigate and validate the mechanisms of resistance to this compound, providing crucial insights for the next generation of cancer therapies.

References

Western blot protocol for pERK inhibition by AMG410

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Analysis of pERK Inhibition by AMG410 Using Western Blot

Introduction The Ras-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of fundamental cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[1][2] Extracellular signal-regulated kinases (ERK1 and ERK2) are key downstream effectors in this cascade. Their activation occurs through phosphorylation by upstream kinases MEK1 and MEK2.[1] The phosphorylated form of ERK (pERK) is the active form that translocates to the nucleus to regulate gene expression.[1] Therefore, the level of pERK is a direct indicator of pathway activation.

This compound is a selective inhibitor designed to target the ERK signaling pathway. By preventing the phosphorylation and subsequent activation of ERK, this compound aims to halt the proliferative signals conveyed by the MAPK pathway.[1][3] Western blotting is a powerful and widely used technique to analyze specific protein expression and post-translational modifications, such as phosphorylation.[4] This protocol provides a detailed methodology to assess the inhibitory efficacy of this compound by quantifying the levels of pERK relative to total ERK in cell lysates.

Signaling Pathway and Experimental Design

To evaluate the inhibitory effect of this compound, a cell line with a constitutively active or inducible MAPK pathway is typically used. Cells are first treated with varying concentrations of the inhibitor, this compound, followed by stimulation with a growth factor (e.g., EGF) to induce ERK phosphorylation. The subsequent Western blot analysis will quantify the levels of phosphorylated ERK (pERK), total ERK (tERK), and a loading control protein (e.g., GAPDH). The ratio of pERK to tERK is then calculated to determine the dose-dependent inhibitory effect of the compound.

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocol

This protocol outlines the steps for cell treatment, protein extraction, quantification, and immunodetection to measure pERK levels.

Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal pERK levels.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce ERK phosphorylation by adding a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes. Maintain an unstimulated, untreated control group.

Cell Lysis and Protein Extraction
  • Washing: After treatment, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.[5][6][7]

  • Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford protein assay.[8][9][10]

  • Standard Curve: Prepare a standard curve using known concentrations of Bovine Serum Albumin (BSA).[8][11]

  • Measurement: Measure the absorbance of the standards and samples at 595 nm using a spectrophotometer.

  • Calculation: Calculate the protein concentration of each sample by comparing its absorbance to the standard curve.[11]

SDS-PAGE
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.

  • Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Loading: Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration.[12][13]

  • Electrophoresis: Run the gel in 1X SDS-PAGE Running Buffer at 100-120V until the dye front reaches the bottom of the gel.[13]

Protein Transfer (Western Blotting)
  • Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer. Nitrocellulose membranes do not require methanol activation.[14]

  • Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.[15][16]

  • Transfer: Transfer the proteins from the gel to the membrane. Typical conditions for a wet transfer are 100V for 60-90 minutes at 4°C.[17]

  • Verification (Optional): After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST before blocking.

Immunodetection
  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4][18]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-pERK1/2) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[4][19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.[20]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Imaging
  • Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.[21]

  • Imaging: Capture the chemiluminescent signal using a CCD-based digital imaging system or by exposing the membrane to X-ray film.[22][23]

Stripping and Reprobing (for Total ERK and Loading Control)
  • Stripping: To normalize the pERK signal, the same membrane can be stripped and reprobed for total ERK and a loading control (e.g., GAPDH). Incubate the membrane in a stripping buffer (mild or harsh, as needed) for 15-30 minutes.[24][25][26][27]

  • Washing: Wash the membrane extensively with PBS or TBST to remove the stripping buffer and antibodies.[25]

  • Verification: Confirm complete stripping by incubating with ECL substrate; no signal should be detected.[24][26]

  • Reprobing: Repeat the immunodetection process starting from the blocking step (Step 6.1) using the primary antibody for total ERK or the loading control.

Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_detect Detection cluster_analysis Analysis A 1. Cell Treatment (this compound +/- Stimulant) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA or Milk) E->F G 7. Primary Antibody (anti-pERK) F->G H 8. Secondary Antibody (anti-Rabbit HRP) G->H I 9. ECL Detection (Chemiluminescence) H->I J 10. Imaging & Densitometry I->J K 11. Strip & Reprobe (Total ERK, GAPDH) J->K L 12. Data Normalization & Analysis K->L

Caption: Step-by-step experimental workflow for Western blot analysis.

Data Presentation and Analysis

The captured Western blot images should be analyzed using densitometry software to quantify the intensity of the bands corresponding to pERK, total ERK, and the loading control.

Analysis Steps:

  • Measure the band intensity for pERK, total ERK, and GAPDH for each lane.

  • Normalize the pERK and total ERK signals to the corresponding GAPDH signal to correct for loading differences.

    • Normalized pERK = pERK intensity / GAPDH intensity

    • Normalized tERK = Total ERK intensity / GAPDH intensity

  • Calculate the ratio of normalized pERK to normalized total ERK for each treatment condition. This ratio represents the level of ERK activation.

    • pERK / tERK Ratio = Normalized pERK / Normalized tERK

  • Plot the pERK/tERK ratio against the concentration of this compound to visualize the dose-response relationship and determine metrics like IC50.

Table 1: Quantitative Analysis of pERK Inhibition by this compound
Treatment GroupThis compound (nM)Normalized pERK IntensityNormalized Total ERK IntensitypERK / Total ERK Ratio% Inhibition
Unstimulated Control00.051.020.05-
Stimulated Control01.001.001.000%
Treatment 110.820.990.8317%
Treatment 2100.451.010.4555%
Treatment 31000.110.980.1189%
Treatment 410000.041.030.0496%

% Inhibition is calculated relative to the stimulated control.

References

Troubleshooting & Optimization

Technical Support Center: AMG410 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMG410 in vitro. The information is designed to help overcome common challenges, particularly those related to the compound's solubility, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-covalent, and selective pan-KRAS inhibitor. It is designed to target a broad range of KRAS mutations, including G12D, G12V, and G13D, by binding to an allosteric pocket.[1][2] A key feature of this compound is its dual-state activity; it can inhibit KRAS in both its active GTP-bound (ON) state and its inactive GDP-bound (OFF) state.[1][2] This dual inhibition blocks KRAS signaling regardless of its nucleotide cycling status, leading to the downregulation of downstream pathways like the MAPK/ERK pathway, which ultimately reduces cancer cell proliferation.[2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions. As a powder, it is stable for up to three years when stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term storage of a month, -20°C is also acceptable.[1]

Q3: What is the known solubility of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). Vendor data indicates a solubility of up to 4 mg/mL (approximately 6.10 mM) in DMSO.[1][3] Achieving this concentration may require physical methods such as warming, heating to 60°C, and sonication.[1][3] It is critical to use fresh, anhydrous DMSO, as DMSO that has absorbed moisture can significantly reduce the compound's solubility.[1] Information regarding its solubility in aqueous buffers like PBS or cell culture media is limited, but it is expected to be significantly lower than in DMSO.

Q4: My this compound is precipitating when I add it to my cell culture medium. What is happening?

This is a common issue for compounds that are highly soluble in an organic solvent like DMSO but have poor aqueous solubility.[4] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the sudden change in solvent polarity causes the compound's solubility to decrease dramatically, leading to its precipitation or "crashing out" of solution.[4] The final concentration of your compound may have exceeded its aqueous solubility limit.

Q5: What is a typical working concentration for this compound in cell-based assays?

This compound is a highly potent inhibitor. In vitro studies show IC₅₀ values in the low nanomolar range for inhibiting specific KRAS mutants (1-4 nM) and a median IC₅₀ of approximately 12-19 nM for antiproliferative activity in KRAS-mutant cancer cell lines.[2][5] Therefore, typical working concentrations for cell-based assays will likely be in the low nanomolar to micromolar range. Given these low final concentrations, precipitation in the final assay medium is often avoidable with proper dilution techniques.

Data Summary Table

ParameterValueSource
Molecular Weight ~656.08 g/mol [1]
Solubility in DMSO 4 mg/mL (~6.10 mM)[1][3]
IC₅₀ (KRAS Mutants) 1-4 nM (G12D, G12V, G13D)[1]
Median IC₅₀ (Cell Proliferation) ~12-19 nM[2][5]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon diluting DMSO stock in aqueous buffer or media.

  • Possible Cause A: High Final Concentration. The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Solution: Verify the required working concentration. Given this compound's high potency (low nM IC₅₀), it's possible a lower, more soluble concentration is sufficient.[2][5]

  • Possible Cause B: Improper Dilution Technique. Rapidly adding a concentrated DMSO stock into the aqueous medium creates localized areas of high concentration, causing the compound to precipitate before it can disperse.[6]

    • Solution 1: Serial Dilutions in DMSO. First, perform serial dilutions of your high-concentration stock in pure, anhydrous DMSO to get closer to the final concentration. This reduces the magnitude of the polarity shock upon final dilution.[7]

    • Solution 2: Slow, Gradual Addition. Add the final DMSO stock solution to your pre-warmed (37°C) cell culture medium drop-wise while gently vortexing or swirling the medium.[8] This ensures rapid and even dispersion.

  • Possible Cause C: Low Temperature. Adding a room temperature or cold stock solution to warmer media can decrease the solubility of the compound.

    • Solution: Pre-warm both the cell culture medium and the DMSO stock aliquot to 37°C before mixing.[8][9]

Issue 2: Media becomes cloudy or precipitate forms during incubation.

  • Possible Cause A: Compound Instability or Interaction. Over the incubation period, this compound may degrade or interact with components in the cell culture medium, such as serum proteins, leading to precipitation.[8]

    • Solution: Prepare fresh dilutions of this compound for each experiment and add it to the cells immediately. Avoid storing the compound diluted in culture medium for extended periods.[6] If the issue persists, consider reducing the serum concentration in your medium, if experimentally feasible.

  • Possible Cause B: pH Shift. Cellular metabolism during incubation can alter the pH of the medium, which may affect the solubility of the compound.

    • Solution: Ensure your cell culture medium is well-buffered and monitor the pH, especially during long incubation periods.

Issue 3: Inconsistent or lower-than-expected activity in assays.

  • Possible Cause: Undissolved Compound. Micro-precipitates, not always visible to the naked eye, can lead to an actual concentration of dissolved (and active) compound that is much lower and more variable than intended.

    • Solution: After preparing your final working solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. Use the supernatant for your experiment. This will remove undissolved compound, leading to more consistent results, although the actual concentration may be lower than calculated. For rigorous quantification, the concentration in the supernatant could be measured by HPLC.

Experimental Protocols

Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.

  • Calculation: Based on a molecular weight of 656.08 g/mol , to make 1 mL of a 5 mM stock solution, you will need:

    • Mass (mg) = 5 mmol/L * 0.001 L * 656.08 g/mol * 1000 mg/g = 3.28 mg

  • Procedure: a. Carefully weigh out approximately 3.28 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[1] e. Gentle warming to 37-60°C can be applied if necessary, but verify compound stability at these temperatures.[1][3] f. Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. g. Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile polypropylene (B1209903) tubes. h. Store the aliquots at -80°C for long-term use.[1]

Protocol 2: Preparation of a 1 µM Working Solution for a Cell-Based Assay

  • Materials: 5 mM this compound stock solution in DMSO, anhydrous DMSO, pre-warmed (37°C) cell culture medium, sterile tubes.

  • Procedure (Serial Dilution): a. Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting the 5 mM stock 1:50 in DMSO.

    • Take 2 µL of the 5 mM stock and add it to 98 µL of anhydrous DMSO. Vortex to mix. b. Final Dilution: Prepare the 1 µM working solution by diluting the 100 µM intermediate stock 1:100 in your final assay medium.
    • Add the required volume of the 100 µM intermediate stock drop-by-drop to the pre-warmed cell culture medium while gently swirling. For example, to make 1 mL of 1 µM working solution, add 10 µL of the 100 µM stock to 990 µL of medium. c. The final DMSO concentration in this example will be 0.2% (10 µL DMSO in 1 mL final volume), which is generally well-tolerated by most cell lines.[7] d. Use the freshly prepared working solution immediately for your experiment.

Visualizations

AMG410_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS (Inactive) GDP-Bound KRAS_GTP KRAS (Active) GTP-Bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP RAF RAF Kinase KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP Promotes GTP Hydrolysis MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation This compound This compound This compound->KRAS_GDP Inhibits This compound->KRAS_GTP Inhibits

Caption: this compound inhibits both inactive (GDP-bound) and active (GTP-bound) KRAS.

Troubleshooting_Workflow start Start: Prepare this compound Working Solution observe Observe Solution start->observe precipitate Precipitation or Cloudiness? observe->precipitate clear Solution is Clear precipitate->clear No troubleshoot Troubleshoot Dilution Method precipitate->troubleshoot Yes proceed Proceed with Experiment clear->proceed step1 1. Use Serial Dilution in 100% DMSO troubleshoot->step1 step2 2. Add Stock Slowly to Warmed Media step1->step2 step3 3. Ensure Final DMSO Concentration <0.5% step2->step3 re_observe Re-prepare and Re-observe step3->re_observe re_observe->precipitate Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate 3. Sonicate/Warm to Aid Dissolution dissolve->sonicate aliquot 4. Aliquot & Store at -80°C sonicate->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw intermediate 6. Make Intermediate Dilution in DMSO thaw->intermediate final 7. Add to Warmed Media (Drop-wise with Mixing) intermediate->final use 8. Use Immediately final->use

References

Technical Support Center: Troubleshooting AMG410 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with AMG410 in xenograft models. While preclinical studies have demonstrated the efficacy of this compound, a pan-KRAS inhibitor, in various xenograft settings, in vivo experiments are complex and subject to variability. This guide aims to help you identify and address potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective, non-covalent pan-KRAS inhibitor. It is designed to target a broad range of KRAS mutations, including G12D and G12V, by binding to both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS protein.[1][2][3] This dual-state inhibition is intended to provide a more comprehensive blockade of the KRAS signaling pathway, which is a critical driver of cell growth and proliferation in many cancers.[1] this compound has demonstrated the ability to induce tumor stasis or regression in preclinical cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of colorectal, pancreatic, and lung cancers.[1][2][4]

Q2: Published data shows this compound is effective. Why might my xenograft model not be showing the expected tumor growth inhibition?

A2: Several factors can contribute to a lack of expected efficacy in a xenograft study, even with a drug that has demonstrated preclinical success. These can be broadly categorized into issues related to the experimental model itself, the compound, or the experimental procedures. This guide will walk you through troubleshooting these potential issues.

Q3: What are some common resistance mechanisms to KRAS inhibitors that could explain a lack of response in my model?

A3: While this compound is a pan-KRAS inhibitor, mechanisms of resistance observed with other KRAS inhibitors may still be relevant. These can include:

  • On-target resistance: Secondary mutations in the KRAS gene that prevent the drug from binding effectively.

  • Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling. This can involve upregulation of other receptor tyrosine kinases (RTKs) or downstream effectors in pathways like PI3K/AKT or MAPK.

  • Histological transformation: Changes in the tumor cell type to a lineage that is no longer dependent on KRAS signaling.

  • Low allele frequency of the target mutation: The proportion of tumor cells with the KRAS mutation may be too low for a significant response to a targeted therapy.

Troubleshooting Guide

If you are not observing the expected efficacy with this compound in your xenograft models, consider the following troubleshooting steps, categorized by potential problem areas.

Issues with the Xenograft Model
Potential Issue Recommended Action
Inappropriate Cell Line or PDX Model - Verify KRAS mutation status: Confirm the presence and type of KRAS mutation in your cell line or PDX model using sequencing. Ensure it is a mutation targeted by this compound (e.g., G12D, G12V).[1] - Assess KRAS dependency: Some models with KRAS mutations may not be strongly dependent on KRAS signaling for survival due to co-occurring mutations or other biological factors.
Tumor Heterogeneity - Consider clonal selection: The implanted tumor fragments or cells may represent a heterogeneous population, and a resistant subclone may be driving tumor growth. - Use well-characterized models: Whenever possible, use thoroughly characterized PDX models with known genetic and phenotypic profiles.
Host Animal Factors - Immune system interference: Even in immunodeficient mice, residual immune activity can sometimes affect tumor growth and drug response. Ensure you are using the appropriate strain of immunodeficient mouse for your model.
Issues with the Compound and its Administration
Potential Issue Recommended Action
Suboptimal Dosing and Formulation - Confirm dose and schedule: Preclinical studies have used doses of 30 mg/kg and 100 mg/kg administered orally twice daily (PO, BID), which resulted in tumor stasis and regression, respectively, in a pancreatic cancer xenograft model.[5] Ensure your dosing regimen is in a similar range. - Check formulation: Ensure the vehicle used for this compound is appropriate and that the compound is fully solubilized or suspended. Improper formulation can lead to poor bioavailability.
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues - Assess drug exposure: If possible, perform PK studies to measure the concentration of this compound in the plasma and tumor tissue of your experimental animals to ensure adequate drug exposure. - Verify target engagement: Analyze downstream markers of KRAS signaling, such as phosphorylated ERK (pERK), in tumor tissue. A lack of pERK reduction may indicate insufficient target inhibition.[1]
Issues with Experimental Procedures
Potential Issue Recommended Action
Tumor Implantation Technique - Ensure cell viability: If using a CDX model, ensure the cancer cells are healthy and in the logarithmic growth phase at the time of implantation. - Standardize implantation site: The anatomical location of tumor implantation can affect growth rates and drug delivery. Be consistent with the implantation site (e.g., subcutaneous in the flank).
Tumor Growth and Measurement - Allow sufficient tumor growth before treatment: Starting treatment on very small tumors may not provide a clear window to observe treatment effects. Conversely, very large, necrotic tumors may respond poorly. - Consistent and accurate tumor measurement: Use calipers for consistent measurement of tumor volume. Inconsistent measurements can lead to inaccurate conclusions about efficacy.

Quantitative Data Summary

While specific tumor growth inhibition (TGI) percentages from this compound preclinical studies are not widely available in a consolidated table, published data indicates the following:

Model Type Cancer Type KRAS Mutation This compound Dose Observed Efficacy Reference
XenograftPancreaticG12D30 mg/kg PO, BIDTumor Stasis[5]
XenograftPancreaticG12D100 mg/kg PO, BIDTumor Regression[5]
CDX & PDXColorectal, Pancreatic, LungG12D, G12V, G12C, G13DNot specifiedTumor Stasis or Regression[2][4]

Experimental Protocols

Below are generalized, detailed methodologies for conducting xenograft studies. These should be adapted based on the specific cell line or PDX model being used.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture:

    • Culture human cancer cells with a known KRAS mutation (e.g., MIA PaCa-2 for KRAS G12C) in the recommended medium and conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Animal Handling and Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare this compound in an appropriate vehicle for oral administration.

    • Administer this compound or vehicle to the respective groups at the determined dose and schedule (e.g., 30 mg/kg, PO, BID).[5]

    • Continue treatment for the planned duration, monitoring tumor volume and animal well-being.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • Perform statistical analysis to determine the significance of the treatment effect.

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Tissue Handling:

    • Obtain fresh, sterile patient tumor tissue with appropriate consent and ethical approval.

    • Implant small fragments of the tumor tissue (e.g., 2-3 mm³) subcutaneously into the flank of highly immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Engraftment and Expansion:

    • Monitor the mice for tumor engraftment and growth. This can take several weeks to months.

    • Once the initial tumors (F0 generation) reach a suitable size, they can be passaged into subsequent cohorts of mice for expansion.

  • Treatment Study:

    • Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.

    • Administer this compound or vehicle as described in the CDX protocol.

    • Monitor tumor growth and animal health throughout the study.

  • Data Analysis:

    • Analyze the data as described for the CDX model.

Visualizing Key Concepts

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in cell signaling and the downstream pathways it activates. This compound aims to block this signaling cascade at the level of KRAS.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effector Pathways Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation This compound This compound This compound->KRAS_GDP Inhibits This compound->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Unexpected Xenograft Results

This flowchart provides a logical sequence of steps to diagnose potential issues when this compound does not show the expected efficacy in your xenograft model.

Troubleshooting_Workflow cluster_model Model Verification cluster_compound Compound & Dosing Verification cluster_procedure Procedural Review cluster_resistance Investigate Resistance start Unexpected Efficacy with this compound check_kras Verify KRAS Mutation Status and Dependency start->check_kras check_model_health Assess General Health of the Xenograft Model check_kras->check_model_health check_dose Confirm this compound Dose, Formulation, and Route check_model_health->check_dose check_pkpd Perform PK/PD Analysis (Drug Exposure, pERK) check_dose->check_pkpd review_implantation Review Tumor Implantation Technique check_pkpd->review_implantation review_monitoring Review Tumor Measurement and Animal Monitoring review_implantation->review_monitoring analyze_resistance Analyze Tumor Tissue for Resistance Mechanisms review_monitoring->analyze_resistance end Refine Experiment or Select New Model analyze_resistance->end

Caption: A stepwise workflow for troubleshooting unexpected results in this compound xenograft experiments.

References

AMG410 Technical Support Center: Optimizing Dosage and Characterizing Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of AMG410, a pan-KRAS inhibitor, to minimize potential off-target effects. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and reference data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-covalent, selective pan-KRAS inhibitor. It is designed to bind to an allosteric pocket in the KRAS protein, inhibiting its function. A key feature of this compound is its dual-state activity, meaning it can inhibit KRAS in both its active GTP-bound ('on') state and its inactive GDP-bound ('off') state.[1][2][3][4] This allows for a comprehensive blockade of KRAS signaling.[1][3]

Q2: What is the reported selectivity profile of this compound?

A2: Preclinical data indicates that this compound is highly specific for KRAS, with over 100-fold selectivity against the closely related HRAS and NRAS isoforms.[2][3][5] This high selectivity is a key feature designed to minimize off-target effects that could arise from inhibiting other RAS proteins.[3][5]

Q3: Are there any known off-target effects of this compound?

A3: As of the latest available preclinical data, specific off-target effects of this compound have not been detailed in published literature. The emphasis has been on its high selectivity for KRAS.[3][5] However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be empirically evaluated in your experimental system. General toxicities for KRAS inhibitors can include gastrointestinal issues and skin rashes.[6][7]

Q4: What is a good starting concentration for my in vitro experiments?

A4: A good starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired effect) in your specific cell line(s). Preclinical studies have shown potent anti-proliferative activity in KRAS-mutant cells with a median IC50 of 12 nM, and biochemical inhibition of various KRAS mutants with IC50 values in the 1-4 nM range.[3][5][8] We recommend testing a range of concentrations spanning several orders of magnitude around these values (e.g., 0.1 nM to 10 µM).

Q5: What dosages have been used in preclinical in vivo studies?

A5: In mouse xenograft models of pancreatic cancer, this compound demonstrated tumor stasis at 30 mg/kg and regression at 100 mg/kg, administered orally twice daily (PO, BID).[9] These dosages can serve as a reference for designing your own in vivo experiments, though optimization for your specific model is recommended.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Action
High cytotoxicity in non-KRAS mutant cell lines at expected efficacious concentrations. Potential off-target effect.1. Confirm the KRAS status of your control cell lines.2. Perform a kinome-wide selectivity screen to identify unintended kinase targets.3. Test inhibitors with different chemical scaffolds that target the same pathway to see if the effect is consistent.
Observed phenotype does not match the known consequences of KRAS pathway inhibition. Off-target effects or involvement of compensatory signaling pathways.1. Verify inhibition of downstream KRAS signaling (e.g., pERK) via Western blot.2. Conduct a rescue experiment by introducing a drug-resistant mutant of the target to see if the on-target effects are restored.3. Use proteomic or transcriptomic approaches to identify activated compensatory pathways.
Inconsistent results between experiments. Compound instability or solubility issues.1. Verify the stability of this compound in your experimental media at 37°C over the time course of your experiment.2. Ensure complete solubilization of the compound in your vehicle (e.g., DMSO) and culture media.
Lack of in vivo efficacy at previously reported doses. Differences in animal models, tumor microenvironment, or compound pharmacokinetics.1. Verify target engagement in tumor tissue (e.g., by assessing pERK levels).2. Conduct a pharmacokinetic study to determine the exposure of this compound in your animal model.3. Consider that different tumor models may have varying dependencies on the KRAS pathway.

Data Presentation

Table 1: Preclinical Potency of this compound

Target Assay Type Potency (IC50/Kd) Reference
KRAS G12D, G12V, G13DBiochemical1-4 nM (IC50)[2][3][8]
KRAS-mutant cellsCell Proliferation12 nM (median IC50)[3][5][8]
Non-KRAS-transformed cellsCell Proliferation>5 µM (median IC50)[3][5]
KRAS (GDP-bound)Binding Affinity1 nM (Kd)[2][3][8]
KRAS (GTP-bound)Binding Affinity22 nM (Kd)[2][3][8]
HRAS / NRASSelectivity>100-fold lower potency[2][3][5]

Table 2: Preclinical In Vivo Dosage of this compound

Animal Model Tumor Type Dosage Outcome Reference
Mouse XenograftPancreatic Cancer (Panc 04.03, KRAS G12D)30 mg/kg PO, BIDTumor Stasis[9]
Mouse XenograftPancreatic Cancer (Panc 04.03, KRAS G12D)100 mg/kg PO, BIDTumor Regression[9]

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 (GEF) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GAP activity RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->KRAS_GDP This compound->KRAS_GTP Inhibition

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Characterize this compound in your model step1 Step 1: In Vitro Dose-Response (Cell Viability Assay) start->step1 step2 Determine IC50 in KRAS-mutant and KRAS-wildtype cell lines step1->step2 step3 Step 2: Target Engagement & Pathway Inhibition (Western Blot for pERK, CETSA) step2->step3 step4 Confirm on-target activity at concentrations around the IC50 step3->step4 decision1 Unexpected Toxicity in WT cells? step4->decision1 step5 Step 3: Off-Target Assessment (Optional) (Kinome Scan, Proteomics) decision1->step5 Yes step7 Step 4: In Vivo Dose Finding (Start with doses from literature) decision1->step7 No step6 Identify potential off-target interactions step5->step6 step6->step7 step8 Correlate dose with tumor growth inhibition, target engagement (pERK), and tolerability step7->step8 end End: Optimized, model-specific dosage step8->end

Caption: Workflow for optimizing this compound dosage and assessing specificity.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) in both KRAS-mutant (target) and KRAS-wildtype (control) cell lines.

Methodology:

  • Cell Plating:

    • Seed cells in 96-well plates at a predetermined optimal density for each cell line to ensure exponential growth throughout the assay period.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include a vehicle control (DMSO only).

  • Treatment:

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

    • Incubate for a period that allows for at least two cell doublings (typically 72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).

    • Follow the manufacturer's instructions to measure cell viability, typically by reading luminescence or absorbance on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot for pERK Inhibition

Objective: To confirm that this compound inhibits the KRAS downstream signaling pathway by assessing the phosphorylation of ERK.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x the determined IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.

References

Technical Support Center: Addressing Acquired Resistance to AMG 410 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to the pan-KRAS inhibitor, AMG 410, in cell line models.

Frequently Asked Questions (FAQs)

Q1: What is AMG 410 and what is its mechanism of action?

A1: AMG 410 is a potent, orally bioavailable, non-covalent pan-KRAS inhibitor.[1][2] It is designed to target multiple KRAS mutations, including G12D, G12V, and G13D, by binding to an allosteric pocket in both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS protein.[1][2] This dual-state inhibition blocks KRAS signaling in a manner that is independent of the nucleotide cycling state.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including colorectal, pancreatic, and lung cancers.[3]

Q2: My cancer cell line, which was initially sensitive to AMG 410, is now showing signs of resistance. What are the potential mechanisms?

A2: While specific data on acquired resistance to AMG 410 is still emerging, mechanisms observed with other KRAS inhibitors are likely relevant. These can be broadly categorized into two main types:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the KRAS gene itself. These new mutations can potentially alter the drug-binding pocket, thereby reducing the affinity of AMG 410 for the KRAS protein.[4][5]

  • Off-target resistance (Bypass Signaling): This is a more common mechanism where other signaling pathways become activated to compensate for the inhibition of KRAS.[2][6] This often involves the reactivation of the MAPK (RAF-MEK-ERK) pathway or the PI3K-AKT-mTOR pathway through various means, such as:

    • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR, FGFR, or MET can reactivate downstream signaling independently of KRAS.[2][5][6]

    • Mutations in downstream signaling components: Activating mutations in genes downstream of KRAS, such as BRAF, MEK (MAP2K1), or PIK3CA, can bypass the need for KRAS signaling.[4][5]

    • Loss of tumor suppressors: Inactivation of tumor suppressor genes like PTEN or NF1 can also lead to the activation of bypass pathways.[4]

    • Histologic transformation: In some cases, the cell lineage may change, for example, from an adenocarcinoma to a squamous cell carcinoma, which can be associated with different signaling dependencies.[4]

Q3: How can I confirm that my cell line has developed resistance to AMG 410?

A3: You can confirm resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value (the concentration of a drug that gives half-maximal inhibitory response) of AMG 410 in your suspected resistant cell line to that of the parental (sensitive) cell line. A significant increase (fold change) in the IC50 value indicates the development of resistance.

Q4: What are the recommended strategies to overcome acquired resistance to AMG 410?

A4: The primary strategy to overcome acquired resistance is through combination therapy. Based on the likely resistance mechanisms, several combination approaches can be explored:

  • Vertical Pathway Inhibition: Combine AMG 410 with inhibitors of downstream effectors in the MAPK pathway, such as a MEK inhibitor. This can help to suppress the pathway even if it is reactivated upstream.

  • Targeting Bypass Pathways:

    • If you suspect RTK-mediated resistance, consider combining AMG 410 with an inhibitor of the specific upregulated RTK (e.g., an EGFR inhibitor). A pan-RTK inhibitor could also be explored.

    • Inhibition of SHP2, a protein tyrosine phosphatase that acts upstream of RAS, can prevent the reactivation of wild-type RAS isoforms and has shown synergy with KRAS inhibitors.[5]

    • If the PI3K/AKT pathway is activated, a combination with a PI3K or AKT inhibitor may be effective.[5]

  • Immunotherapy Combinations: Preclinical data suggests that AMG 410 may enhance the efficacy of immunotherapy agents like PD-1 inhibitors.[7][8]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays when testing AMG 410.
Possible Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Drug Preparation Prepare fresh dilutions of AMG 410 for each experiment from a validated stock solution.
Incubation Time Ensure consistent incubation times with the drug across all experiments.
Assay Protocol Strictly adhere to the manufacturer's protocol for the chosen viability assay (e.g., MTT, CellTiter-Glo).
Problem 2: Difficulty in generating a stable AMG 410-resistant cell line.
Possible Cause Recommended Solution
Initial Drug Concentration Start with a low concentration of AMG 410 (e.g., around the IC20) and gradually increase the dose over time.[7]
Treatment Schedule Use a pulsed treatment approach (e.g., 4-6 hours of exposure followed by drug-free medium) or continuous low-dose exposure.[1]
Cell Line Heterogeneity The parental cell line may be highly heterogeneous. Consider single-cell cloning to isolate resistant populations.
Duration of Treatment The development of stable resistance can take several months.[9] Be patient and maintain consistent culture conditions.

Experimental Protocols

Protocol 1: Generation of AMG 410-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[7][10]

Materials:

  • Parental cancer cell line of interest

  • AMG 410

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the baseline IC50 of AMG 410 for the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing a low concentration of AMG 410 (e.g., IC10 to IC20).

  • Monitor Cell Growth: Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to approximately 70-80% confluency.

  • Gradual Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of AMG 410 by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Passage: Continue this process of gradual dose escalation and cell expansion. This can take several months.

  • Characterize Resistant Cells: Once the cells can proliferate in a significantly higher concentration of AMG 410 (e.g., 10-fold or higher than the initial IC50), characterize the resistant phenotype.

  • Stability Check: To ensure the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 for AMG 410.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[11]

Materials:

  • 96-well plates

  • Cells in suspension

  • AMG 410 or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of AMG 410 and incubate for the desired period (e.g., 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilize Formazan (B1609692): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Annexin V Apoptosis Assay

This protocol detects apoptosis by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells.[12][13]

Materials:

  • Cells treated with AMG 410

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the phosphorylation status of key signaling proteins like ERK and AKT.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells and determine protein concentration.

  • Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins or loading controls (e.g., GAPDH, β-actin).

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only, as specific quantitative data for acquired resistance to AMG 410 in cell lines is not yet publicly available.

Table 1: Hypothetical IC50 Values of AMG 410 in Parental and Resistant Cell Lines

Cell LineKRAS MutationParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MIA PaCa-2G12C1595063.3
HCT116G13D25120048.0
A549G12S50> 2000> 40.0

Table 2: Hypothetical Effect of Combination Therapies on AMG 410-Resistant MIA PaCa-2 Cells

TreatmentConcentration% Cell Viability (Mean ± SD)
Control (Untreated)-100 ± 5.2
AMG 4101 µM85 ± 4.1
MEK Inhibitor100 nM70 ± 3.5
AMG 410 + MEK Inhibitor 1 µM + 100 nM 35 ± 2.8
EGFR Inhibitor100 nM75 ± 4.0
AMG 410 + EGFR Inhibitor 1 µM + 100 nM 42 ± 3.1

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AMG410 AMG 410 This compound->KRAS_GDP Inhibits This compound->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Resistance_Bypass_Pathways cluster_kras KRAS Signaling cluster_bypass Bypass Mechanisms KRAS Mutant KRAS MAPK_PI3K MAPK & PI3K/AKT Pathways KRAS->MAPK_PI3K Blocked by AMG 410 This compound AMG 410 This compound->KRAS Inhibition RTK RTK Upregulation (e.g., EGFR, MET) WT_RAS Wild-Type RAS (NRAS, HRAS) RTK->WT_RAS Reactivation Reactivation of MAPK & PI3K/AKT Pathways WT_RAS->Reactivation Downstream_Mutations Downstream Mutations (e.g., BRAF, PIK3CA) Downstream_Mutations->Reactivation Resistance Cell Proliferation and Survival (Resistance) Reactivation->Resistance Experimental_Workflow Parental Parental Cell Line Resistance Generate Resistant Cell Line Parental->Resistance Resistant_Line AMG 410-Resistant Cell Line Resistance->Resistant_Line Characterization Characterization Resistant_Line->Characterization Combination Test Combination Therapies Resistant_Line->Combination Viability Cell Viability (MTT Assay) Characterization->Viability Apoptosis Apoptosis (Annexin V Assay) Characterization->Apoptosis Signaling Signaling Analysis (Western Blot) Characterization->Signaling Outcome Identify Effective Combinations Combination->Outcome

References

Technical Support Center: Improving the Bioavailability of AMG410 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during animal studies with the pan-KRAS inhibitor, AMG410.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective, non-covalent, oral pan-KRAS inhibitor.[1][2] It is classified as a small molecule inhibitor. Its mechanism of action involves binding to an allosteric pocket on the KRAS protein, inhibiting both the active (GTP-bound) and inactive (GDP-bound) states.[3] This dual-state activity allows it to block KRAS signaling in a manner that is independent of the nucleotide cycling state.[3] this compound has shown potent activity against various KRAS mutations, including G12D, G12V, and G13D, with IC50 values in the low nanomolar range.[3]

Q2: Is this compound a BiTE® (Bispecific T-cell Engager)?

A2: No, this compound is a small molecule inhibitor, not a BiTE®. BiTEs are large protein therapeutics designed to engage a patient's T-cells to attack cancer cells. The strategies to improve the bioavailability of small molecules like this compound, which is orally administered, are fundamentally different from those for large molecules like BiTEs, which are typically administered via injection or infusion.

Q3: What are the known pharmacokinetic properties of this compound in preclinical species?

A3: Publicly available data from a 2025 conference presentation provides some insights into the preclinical pharmacokinetics of this compound. The macrocyclization of the molecule was a key step in enhancing its permeability.[4] While a specific oral bioavailability percentage has not been published, the compound has demonstrated in vivo efficacy with oral administration in xenograft models.[5]

Quantitative Preclinical Data for this compound

ParameterSpeciesValueReference
IC50 (Cell Viability) KRAS-mutant cells19 nM[4]
Wild-type cells>5 µM[4]
Permeability In vitro1 µcm/s[4]
Clearance Mouse0.5 L/h·kg[4]
Rat6.1 L/h·kg[4]
Efficacious Oral Dose Mouse (xenograft)30-100 mg/kg BID[5]

Q4: What are suitable formulation vehicles for oral administration of this compound in animal studies?

A4: While the exact vehicle used in the development of this compound is not publicly disclosed, for poorly water-soluble small molecule inhibitors, common oral formulation strategies in preclinical studies include:

  • Suspensions: Micronized drug suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Solutions in organic co-solvents: Solubilizing the compound in a mixture of water and a water-miscible organic solvent like polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, or N,N-Dimethylacetamide.[6]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils can enhance the absorption of lipophilic drugs.[7]

The choice of vehicle should be guided by the physicochemical properties of this compound and the specific requirements of the animal study. It is crucial to assess the tolerability of the chosen vehicle in the animal model.[8]

Troubleshooting Guides

Guide 1: Low or Variable Oral Bioavailability of this compound

This guide addresses common issues related to achieving adequate and consistent systemic exposure of this compound after oral administration in animal studies.

Troubleshooting Workflow for Low Oral Bioavailability

G start Low or Variable This compound Exposure Observed solubility Assess Solubility Is the compound fully dissolved in the GI tract? start->solubility sol_check Solubility Issue? solubility->sol_check permeability Evaluate Permeability Can the compound cross the intestinal wall? perm_check Permeability Issue? permeability->perm_check metabolism Investigate Metabolism Is the compound being rapidly cleared? metab_check Metabolism Issue? metabolism->metab_check sol_check->permeability No sol_actions Formulation Optimization: - Reduce particle size (micronization) - Use amorphous solid dispersion - Employ lipid-based formulations (SEDDS) - Change vehicle/add co-solvents sol_check->sol_actions Yes perm_check->metabolism No perm_actions Formulation/Dosing Strategy: - Use permeation enhancers (use with caution) - Investigate efflux transporter (e.g., P-gp) involvement perm_check->perm_actions Yes metab_actions Study Design Modification: - Co-administer with metabolic enzyme inhibitors (e.g., CYP inhibitors) - Consider alternative routes of administration for initial studies (e.g., IV) to determine absolute bioavailability metab_check->metab_actions Yes end Optimized Exposure metab_check->end No sol_actions->end perm_actions->end metab_actions->end

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 1: Poor Aqueous Solubility

  • Problem: this compound, like many kinase inhibitors, may have low aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[9]

  • Troubleshooting Steps:

    • Particle Size Reduction: Ensure the compound is micronized to increase the surface area for dissolution.

    • Formulation Optimization:

      • Amorphous Solid Dispersions (ASDs): Creating an amorphous form of this compound dispersed in a polymer can enhance its dissolution rate.

      • Lipid-Based Formulations: For lipophilic compounds, using formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[7]

      • pH Adjustment: If the solubility of this compound is pH-dependent, consider using buffered solutions as part of the formulation.

Issue 2: Low Intestinal Permeability

  • Problem: Even if dissolved, this compound needs to effectively cross the intestinal epithelium to reach the bloodstream.

  • Troubleshooting Steps:

    • In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Formulation with Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium. This approach should be used with caution due to the potential for toxicity.

    • Inhibition of Efflux Pumps: If this compound is identified as a P-gp substrate, co-administration with a P-gp inhibitor could increase its absorption. However, this can lead to complex drug-drug interactions.

Issue 3: High First-Pass Metabolism

  • Problem: this compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[10]

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the relevant animal species.

    • Inhibition of Metabolic Enzymes: If a specific cytochrome P450 (CYP) enzyme is responsible for the metabolism, co-administration with an inhibitor of that enzyme can increase bioavailability. This is a common strategy in preclinical studies but requires careful consideration of potential off-target effects.

    • Determine Absolute Bioavailability: Compare the Area Under the Curve (AUC) from oral administration with the AUC from intravenous (IV) administration to quantify the extent of the first-pass effect.

Experimental Protocols

Protocol: Oral Bioavailability Study of this compound in Mice

This protocol provides a general framework for assessing the oral bioavailability of this compound in a mouse model.

Experimental Workflow for a Bioavailability Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis prep_formulation Prepare this compound Formulation (e.g., suspension in 0.5% MC, 0.1% Tween 80) dose_po Administer Oral Dose (e.g., 30 mg/kg via oral gavage) prep_formulation->dose_po prep_animals Acclimatize and Fast Animals (e.g., overnight fast) prep_animals->dose_po dose_iv Administer IV Dose (for absolute bioavailability) prep_animals->dose_iv blood_sampling Collect Blood Samples (serial sampling at predefined time points) dose_po->blood_sampling dose_iv->blood_sampling process_samples Process Blood to Plasma (centrifugation) blood_sampling->process_samples lcms_analysis Quantify this compound Concentration (LC-MS/MS) process_samples->lcms_analysis pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) lcms_analysis->pk_analysis calc_bioavailability Calculate Bioavailability (F% = [AUC_oral/Dose_oral] / [AUC_iv/Dose_iv] * 100) pk_analysis->calc_bioavailability

Caption: Workflow for an in vivo bioavailability study.

1. Animals and Housing:

  • Use adult male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.

  • House the animals in a controlled environment with a 12-hour light/dark cycle.

  • Acclimatize the animals for at least one week before the experiment.

2. Formulation Preparation:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) with 0.1% v/v Tween 80 in sterile water).

  • Ensure the formulation is homogenous by sonication or stirring before each dose administration.

3. Dosing:

  • Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Divide the animals into two groups: oral (PO) and intravenous (IV).

  • For the PO group, administer this compound via oral gavage at the desired dose (e.g., 30 mg/kg). The dosing volume should be appropriate for the animal size (e.g., 10 mL/kg).

  • For the IV group, administer a lower dose of a solubilized formulation of this compound (e.g., 1-2 mg/kg) via the tail vein.

4. Blood Sampling:

  • Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Use an appropriate method for blood collection, such as saphenous vein puncture.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

5. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

6. Pharmacokinetic Analysis:

  • Plot the plasma concentration of this compound versus time for both the PO and IV groups.

  • Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Visualizations

KRAS Signaling Pathway and this compound Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates This compound This compound This compound->KRAS_GDP Inhibits This compound->KRAS_GTP Inhibits

Caption: this compound inhibits both active and inactive KRAS.

References

AMG410 Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of AMG410. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the correct conditions. For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents such as DMSO.[2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO, to minimize the volume added to your cell culture, which can have cytotoxic effects.[2] Stock solutions should be stored in small, single-use aliquots at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month) to avoid repeated freeze-thaw cycles.[3]

Q3: What is the stability of this compound in cell culture media?

A3: The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary significantly.[2] Factors such as the chemical structure of the compound, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration can all influence stability.[2] Some compounds may be stable for days, while others can degrade within hours.[2] It is recommended to determine the stability of this compound under your specific experimental conditions.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structure contains a macrocyclic carbonate. Carbonate esters can be susceptible to hydrolysis, though they are generally more stable than corresponding carboxylate esters, especially when adjacent to branched substrates.[4]

Data Presentation: Storage and Stability Summary

FormSolventStorage TemperatureDurationBest Practices
Solid (Lyophilized Powder)N/A-20°CUp to 3 yearsProtect from light and moisture.[3]
Solid (Lyophilized Powder)N/A4°CUp to 2 yearsProtect from light and moisture.
Stock SolutionDMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[3]
Stock SolutionDMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[3]
Working SolutionAqueous BufferRoom Temperature or 4°CHoursPrepare fresh before each experiment. Do not store for extended periods.[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound to a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • Vial of lyophilized this compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Precision micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Pre-calculation: Determine the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 656.08 g/mol . For 1 mg of this compound, you will need to add 152.4 µL of DMSO.

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO directly to the vial of this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.[5] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Dispense the stock solution into small, single-use, sterile, amber microcentrifuge tubes. This will protect the compound from light and prevent degradation from repeated freeze-thaw cycles.[1][2]

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol provides a method to determine the stability of this compound under your specific experimental conditions using HPLC or LC-MS/MS.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture media (with and without serum)

  • 37°C incubator with 5% CO2

  • HPLC or LC-MS/MS system

  • Appropriate vials for sample collection and analysis

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your cell culture media at the final working concentration you intend to use in your experiments. Prepare two sets: one with serum and one without.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each solution, and store it at -80°C. This will serve as your baseline control.[2]

  • Incubation: Incubate the remaining solutions at 37°C in a 5% CO2 incubator for the duration of your planned experiment (e.g., 24, 48, 72 hours).[2]

  • Time-Point Samples: At each desired time point, collect an aliquot from each solution and store it at -80°C until analysis.[2]

  • Analysis: Analyze the concentration of the parent this compound compound in all collected samples using a validated HPLC or LC-MS/MS method.

  • Data Interpretation: Compare the peak area or concentration of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining. This will indicate the stability of this compound under your experimental conditions.

Mandatory Visualizations

Reconstitution_Workflow This compound Reconstitution Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial and anhydrous DMSO to room temperature start->equilibrate add_dmso Add calculated volume of anhydrous DMSO to vial equilibrate->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use, light-protected tubes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for reconstituting lyophilized this compound.

AMG410_Signaling_Pathway This compound Inhibition of KRAS Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP GEF Activation KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GAP Inactivation RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Inhibition This compound->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: this compound inhibits both active and inactive KRAS.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in stock solution upon thawing - Stock solution concentration is too high.- Incomplete initial dissolution.- Solvent is not suitable for cryogenic storage.- Warm the solution to room temperature and vortex gently to redissolve.[6]- Consider preparing a slightly lower concentration stock solution.- Ensure the solvent is appropriate for long-term storage at the chosen temperature.[6]
Inconsistent experimental results or loss of activity - Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).- Instability in aqueous experimental media.- Use a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles.[1]- Prepare a fresh stock solution from the solid compound.[1]- Perform a stability test of this compound in your experimental media (see Protocol 2).- Prepare working solutions fresh before each experiment.
This compound powder is difficult to see in the vial - Small quantities of lyophilized powder may coat the walls of the vial.- Briefly centrifuge the vial to collect all the powder at the bottom before opening.- When reconstituting, ensure the solvent comes into contact with all inner surfaces of the vial.
Color change in stock or working solution - Chemical degradation or oxidation of the compound.[6]- Discard the solution.- Prepare a fresh stock solution from the solid compound.- Ensure proper storage conditions, including protection from light and purging with inert gas if sensitivity to oxidation is suspected.[6]

References

Validation & Comparative

A Comparative Analysis of KRAS Inhibitors: AMG410 vs. Sotorasib and Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of targeted therapies is rewriting the narrative for KRAS-mutated cancers, long considered "undruggable." This guide provides a detailed comparison of the novel pan-KRAS inhibitor, AMG410, with the first-generation KRAS G12C-specific inhibitors, sotorasib (B605408) and adagrasib. We delve into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them, offering valuable insights for researchers and drug development professionals.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, the lack of a discernible binding pocket on the KRAS protein rendered it a challenging target for therapeutic intervention. The development of sotorasib (AMG510) and adagrasib (MRTX849), which specifically target the KRAS G12C mutation, marked a significant breakthrough. Now, the landscape is further evolving with the emergence of pan-KRAS inhibitors like this compound, which are designed to target a broader range of KRAS mutations.

Mechanism of Action: A Tale of Two Strategies

Sotorasib and adagrasib are covalent inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This binding event locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[3]

In contrast, this compound is a non-covalent, pan-KRAS inhibitor with a unique dual mechanism of action. It can bind to both the inactive GDP-bound ("off") state and the active GTP-bound ("on") state of the KRAS protein.[4][5] This allows for a more comprehensive blockade of KRAS signaling, independent of the nucleotide-bound state. Furthermore, this compound is designed to target multiple KRAS mutations, including G12D, G12V, and G13D, in addition to G12C.[4][6] It also exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[4]

Preclinical Efficacy: A Head-to-Head Look

Direct head-to-head preclinical studies comparing this compound with sotorasib and adagrasib in KRAS G12C models are limited in the public domain. However, available data allows for an indirect comparison of their potency and efficacy.

InhibitorTarget(s)IC50 (KRAS G12C)In Vivo Efficacy (KRAS G12C Xenograft Models)
This compound Pan-KRAS (G12D, G12V, G13D, G12C, etc.)Data not publicly available in direct comparisonDemonstrates tumor stasis or regression[4][5]
Sotorasib KRAS G12CPotent inhibition observedDemonstrates tumor regression[7]
Adagrasib KRAS G12CPotent inhibition observedDemonstrates tumor regression[7]

Note: IC50 values are highly dependent on the specific cell line and assay conditions. The lack of directly comparable IC50 data for this compound in KRAS G12C cell lines alongside sotorasib and adagrasib is a current limitation.

Preclinical studies have shown that this compound achieves tumor stasis or regression in a broad range of cancer cell line-derived (CDX) and patient-derived xenograft (PDX) models harboring various KRAS mutations, including G12C.[4][5] Similarly, both sotorasib and adagrasib have demonstrated significant anti-tumor activity in preclinical models of KRAS G12C-mutated cancers.[7] One study using an in-house developed KRAS G12C inhibitor, referred to as "Compound A," found its efficacy to be comparable to that of sotorasib in a genetically engineered mouse model of KRAS G12C-driven lung cancer.[7] This suggests that newer inhibitors are being benchmarked against the established efficacy of sotorasib.

Clinical Efficacy: Sotorasib vs. Adagrasib in NSCLC

As this compound is in the earlier stages of development, clinical data is not yet available. However, a matching-adjusted indirect comparison (MAIC) of clinical trial data for sotorasib and adagrasib in patients with previously treated, advanced/metastatic KRAS G12C-mutated non-small cell lung cancer (NSCLC) provides valuable insights.

ParameterSotorasib (CodeBreaK 200)Adagrasib (KRYSTAL-12)
Progression-Free Survival (PFS) Hazard Ratio: 0.93 (95% CI 0.70-1.22)-
Objective Response Rate (ORR) Odds Ratio: 0.86 (95% CI 0.53-1.38)-
PFS in patients with brain metastases Hazard Ratio: 0.61 (95% CI 0.38-0.98)-

The MAIC suggests that sotorasib and adagrasib have comparable efficacy in terms of PFS and ORR in the overall population of previously treated KRAS G12C-mutated NSCLC patients.[8][9][10] Interestingly, in a subgroup of patients with baseline brain metastases, the analysis favored sotorasib, showing a 39% reduced risk of progression compared to adagrasib.[8][10] Sotorasib also demonstrated a more favorable overall safety profile.[8][9]

Experimental Protocols

The evaluation of these KRAS inhibitors relies on a series of well-established experimental protocols.

Cell Viability Assay

This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).

  • Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (this compound, sotorasib, or adagrasib) for 72-96 hours.

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as MTS or CellTiter-Glo.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for Signaling Pathway Analysis

This technique is used to assess the inhibitor's effect on the phosphorylation of downstream signaling proteins, such as ERK.

  • Cell Treatment: Cells are treated with the inhibitor at various concentrations and for different durations.

  • Protein Extraction: Whole-cell lysates are prepared to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using gel electrophoresis and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated and total forms of ERK.

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified to determine the level of ERK phosphorylation.

Visualizing the KRAS Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams were generated using the Graphviz DOT language.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib/ Adagrasib Sotorasib->KRAS_GDP Covalently Binds KRAS G12C-GDP This compound This compound This compound->KRAS_GDP Binds GDP-state This compound->KRAS_GTP Binds GTP-state

Caption: The KRAS signaling pathway and the points of intervention for the inhibitors.

Experimental_Workflow cluster_assays Efficacy Assays start Start: Select KRAS G12C Mutant Cell Lines cell_culture Cell Culture start->cell_culture treatment Treat with Serial Dilutions of This compound, Sotorasib, Adagrasib cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS/CellTiter-Glo) treatment->viability_assay western_blot Western Blot for p-ERK/Total ERK treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis ic50 Determine IC50 Values data_analysis->ic50 perk_inhibition Quantify p-ERK Inhibition data_analysis->perk_inhibition comparison Compare Potency and Efficacy ic50->comparison perk_inhibition->comparison

Caption: A typical experimental workflow for comparing the efficacy of KRAS inhibitors.

Conclusion

The landscape of KRAS-targeted therapies is rapidly advancing. While sotorasib and adagrasib have paved the way by validating KRAS G12C as a druggable target, the development of pan-KRAS inhibitors like this compound holds the promise of treating a wider range of KRAS-mutated cancers. The dual-state inhibition mechanism of this compound represents a novel strategy to more comprehensively shut down KRAS signaling.

Direct comparative preclinical data for this compound against sotorasib and adagrasib in KRAS G12C models is needed for a definitive assessment of their relative potencies. However, the available information suggests that this compound is a highly potent pan-KRAS inhibitor with significant anti-tumor activity. As clinical data for this compound becomes available, a clearer picture of its therapeutic potential relative to the first-generation KRAS G12C inhibitors will emerge, further refining the treatment paradigm for KRAS-driven malignancies.

References

A Head-to-Head Comparison of Pan-KRAS Inhibitors: AMG 410 and Other Emerging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the once "undruggable" KRAS oncoprotein. While first-generation inhibitors have shown clinical benefit for KRAS G12C-mutant tumors, the development of pan-KRAS inhibitors, capable of targeting a broader range of KRAS mutations, represents a significant advancement. This guide provides a head-to-head comparison of Amgen's AMG 410 with other notable pan-KRAS inhibitors in preclinical development, supported by experimental data and detailed methodologies.

Introduction to Pan-KRAS Inhibition

KRAS mutations are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers.[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival.[2] Pan-KRAS inhibitors are designed to overcome the limitation of mutation-specific inhibitors by targeting multiple KRAS variants, offering a potential therapeutic option for a larger patient population.[1]

AMG 410: A Dual-State, Pan-KRAS Inhibitor

AMG 410 is a non-covalent, pan-KRAS inhibitor developed by Amgen that exhibits a unique dual-state mechanism of action, targeting both the active GTP-bound ("on") and inactive GDP-bound ("off") states of the KRAS protein.[3][4] This allows for a more comprehensive inhibition of KRAS signaling.[3] A key differentiating feature of AMG 410 is its high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which may translate to an improved safety profile.[4][5]

Head-to-Head Comparison of Preclinical Data

This section summarizes the available preclinical data for AMG 410 and other pan-KRAS inhibitors, including BI-2493, BI-2865, and RMC-6236. While direct comparative studies are limited, the following tables provide a synthesis of reported in vitro and in vivo activities.

In Vitro Potency and Selectivity
InhibitorTarget KRAS MutationsIC50 (nM)SelectivityMechanism of ActionReference
AMG 410 G12D, G12V, G13D, and other clinically relevant mutants1-4>100-fold vs. HRAS/NRASDual GTP(on)/GDP(off)-state inhibitor[3][4]
BI-2493 Pan-KRAS (including G12C, G12D, G12V, G13D)Not explicitly stated, but potentSpares HRAS and NRAS"OFF"-state inhibitor[2][6]
BI-2865 Pan-KRASPotentSpares HRAS and NRAS"OFF"-state inhibitor[2]
RMC-6236 Pan-RAS (KRAS, HRAS, NRAS)Not explicitly stated, but potentPan-RAS inhibitorRAS(ON) multi-selective inhibitor (forms a tri-complex with cyclophilin A)[7][8]
In Vivo Anti-Tumor Efficacy
InhibitorCancer ModelsDosingOutcomeReference
AMG 410 Colorectal, pancreatic, and lung cancer xenografts (CDX and PDX)30 mg/kg & 100 mg/kg, oral, twice dailyTumor stasis and regression[3][5]
BI-2493 KRAS G12V and G12C mouse modelsNot specifiedDose-dependent tumor growth inhibition without body weight loss[2][6]
RMC-6236 Various RAS-driven cancer xenograft models25 mg/kg, oral, dailyDeep tumor regressions[9]

Signaling Pathways and Experimental Workflows

The efficacy of pan-KRAS inhibitors is assessed by their ability to modulate downstream signaling pathways, primarily the MAPK/ERK pathway.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Pan-KRAS Inhibitors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AMG410 AMG 410 This compound->KRAS_GDP Inhibits This compound->KRAS_GTP Inhibits Other_Pan_KRAS Other Pan-KRAS Inhibitors Other_Pan_KRAS->KRAS_GTP Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., Binding Affinity) Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Target_Engagement Target Engagement Assays (NanoBRET) Cell_Viability->Target_Engagement Signaling_Assay Downstream Signaling Assays (pERK Western Blot/ELISA) Target_Engagement->Signaling_Assay Xenograft_Models Cancer Cell Line-Derived & Patient-Derived Xenograft Models Signaling_Assay->Xenograft_Models TGI Tumor Growth Inhibition (TGI) & Regression Analysis Xenograft_Models->TGI PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) TGI->PK_PD

References

Validating the H/NRAS-Sparing Activity of AMG410 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of AMG410, a novel pan-KRAS inhibitor, with other approved KRAS inhibitors, focusing on its H/NRAS-sparing activity. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.

Introduction

KRAS is a frequently mutated oncogene in human cancers. While the development of KRAS G12C-specific inhibitors like sotorasib (B605408) and adagrasib has been a significant breakthrough, the need for therapies targeting other KRAS mutations remains. This compound is a non-covalent, pan-KRAS inhibitor designed to target multiple KRAS mutations.[1][2] A key feature of this compound is its high selectivity for KRAS over other RAS isoforms, H-RAS and N-RAS, which could translate to a wider therapeutic window and a more favorable safety profile.[3][4] This guide evaluates the in vitro experimental data that substantiates this H/NRAS-sparing activity.

Comparative In Vitro Activity

The following tables summarize the quantitative data on the in vitro activity of this compound compared to sotorasib and adagrasib, highlighting its potency against various KRAS mutants and its selectivity over H-RAS and N-RAS.

Table 1: Potency Against KRAS Mutants
Compound KRAS Mutant IC50 (nM)
This compoundG12D, G12V, G13D1-4[2][5]
SotorasibG12C~6-9[6]
AdagrasibG12C10-973 (2D cell lines)[7]
Table 2: Selectivity Against H-RAS and N-RAS
Compound Target IC50 (µM)
This compoundH-RAS, N-RAS>5 (in non-KRAS-transformed cells)[2][4]
SotorasibWild-Type H-RAS, Wild-Type N-RAS1.2-1.3[8]
AdagrasibWild-Type H-RAS, Wild-Type N-RAS>10[8]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating inhibitor selectivity, the following diagrams are provided.

cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Inhibits (Dual State) This compound->KRAS_GTP Inhibits (Dual State)

KRAS Signaling Pathway and this compound Inhibition.

cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis NEA Nucleotide Exchange Assay (NEA) IC50 Determine IC50/KD NEA->IC50 SPR Surface Plasmon Resonance (SPR) SPR->IC50 Binding_Assay Competitive Binding Assay Binding_Assay->IC50 pERK p-ERK Western Blot or AlphaLISA Selectivity Assess Selectivity (KRAS vs H/N-RAS) pERK->Selectivity Viability Cell Viability (MTT/CellTiter-Glo) Viability->Selectivity Selectivity_Panel RAS Isoform Selectivity Panel Selectivity_Panel->Selectivity Cellular_Validation Proceed to: Cellular Validation IC50->Cellular_Validation Final_Assessment Final Assessment Selectivity->Final_Assessment Biochemical_Assays Start: Biochemical Characterization Biochemical_Assays->NEA Biochemical_Assays->SPR Biochemical_Assays->Binding_Assay Cellular_Validation->pERK Cellular_Validation->Viability Cellular_Validation->Selectivity_Panel

Experimental Workflow for Validating RAS Inhibitor Selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Assays for Inhibitor Potency and Selectivity

a. Nucleotide Exchange Assay (NEA)

  • Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP on RAS proteins.

  • Protocol:

    • Recombinant KRAS, H-RAS, or N-RAS protein is incubated with a fluorescently labeled GDP analog.

    • The guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, is added to catalyze the exchange of the fluorescent GDP for unlabeled GTP.

    • The test inhibitor (e.g., this compound) is added at various concentrations.

    • The reaction is monitored by measuring the decrease in fluorescence as the labeled GDP is displaced.

    • IC50 values are calculated from the dose-response curves.[9]

b. Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding affinity and kinetics of the inhibitor to RAS proteins.

  • Protocol:

    • Recombinant KRAS, H-RAS, or N-RAS protein is immobilized on a sensor chip.

    • A solution containing the test inhibitor at various concentrations is flowed over the sensor surface.

    • The binding of the inhibitor to the RAS protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

    • Association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).[8]

Cellular Assays for On-Target Activity and Selectivity

a. Phospho-ERK (p-ERK) Western Blot Analysis

  • Objective: To assess the inhibitor's effect on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

  • Protocol:

    • Cancer cell lines with relevant RAS mutations (or non-transformed cells for selectivity) are seeded in multi-well plates.

    • Cells are treated with a range of inhibitor concentrations for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

    • The intensity of the p-ERK band is normalized to the total ERK band to quantify the inhibition.

b. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Objective: To determine the inhibitor's effect on the proliferation and viability of cancer cells.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).

    • For an MTT assay, MTT reagent is added, which is converted to formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

    • For a CellTiter-Glo assay, a reagent that measures ATP levels is added, and luminescence is measured as an indicator of cell viability.

    • IC50 values are determined by plotting cell viability against the inhibitor concentration.[5]

Conclusion

The in vitro data strongly supports the characterization of this compound as a potent pan-KRAS inhibitor with a remarkable H/NRAS-sparing activity. Its high selectivity for KRAS over other RAS isoforms, as demonstrated in both biochemical and cellular assays, distinguishes it from other KRAS inhibitors like sotorasib, which exhibits activity against other RAS G12C mutants. This H/NRAS-sparing profile suggests a potentially improved therapeutic index for this compound, which warrants further investigation in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel RAS inhibitors.

References

The Synergistic Potential of AMG410 and EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in the treatment of various cancers. A primary mechanism of this resistance is the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK cascade. AMG410, a novel pan-KRAS inhibitor, targets a critical node in this pathway. While direct clinical or preclinical data on the combination of this compound with EGFR inhibitors is not yet publicly available, a substantial body of evidence from studies on other pan-RAS and KRAS-specific inhibitors strongly supports the rationale for a synergistic anti-tumor effect. This guide provides a comparative overview of the expected synergistic effects, drawing upon available data from analogous drug combinations to offer a predictive look into the potential of combining this compound with EGFR inhibitors.

Rationale for Combination Therapy: Overcoming Resistance

Inhibition of EGFR in susceptible tumors can initially lead to significant tumor growth inhibition. However, cancer cells can adapt by activating downstream effectors, with KRAS mutations being a common escape mechanism. By directly inhibiting KRAS, this compound is poised to block this resistance pathway. The combination of an EGFR inhibitor and a pan-KRAS inhibitor like this compound represents a vertical inhibition strategy that can lead to a more profound and durable suppression of the oncogenic signaling driving tumor growth.

Preclinical Evidence of Synergy (Proxy Data)

Preclinical studies with other pan-RAS and KRAS-mutant specific inhibitors in combination with EGFR inhibitors have consistently demonstrated synergistic effects in various cancer models.

Table 1: Preclinical Synergy of RAS/KRAS Inhibitors with EGFR/ERBB Inhibitors
CombinationCancer TypeModelKey FindingsReference
RMC-7977 (pan-RAS inhibitor) + Gefitinib (EGFR inhibitor)KRAS-mutated cancer cell linesIn vitro cell viability assays, Western blotSignificant enhancement of pan-RAS inhibitor effectiveness; superior reduction in p-ERK and p-MEK levels compared to monotherapy.[1]
MRTX1133 (KRAS G12D inhibitor) + Afatinib (pan-ERBB inhibitor)Pancreatic Ductal Adenocarcinoma (PDAC)In vitro cell viability, in vivo orthotopic mouse modelsPotent synergy in vitro; combination led to tumor regression and longer survival in vivo.[2]

Clinical Evidence of Synergy (Proxy Data)

Clinical trials investigating the combination of KRAS G12C inhibitors with EGFR inhibitors in colorectal cancer (CRC) have shown promising results, further validating the rationale for this combination strategy.

Table 2: Clinical Trial Data for KRAS G12C and EGFR Inhibitor Combinations in Colorectal Cancer
CombinationTrial NamePhaseKey Efficacy DataReference
Sotorasib + PanitumumabCodeBreaK 300IIIObjective Response Rate (ORR): 26.4% (960 mg sotorasib) vs. 0% with standard of care. Median Progression-Free Survival (PFS): 5.6 months vs. 2.2 months with standard of care.[3][4]
Adagrasib + CetuximabKRYSTAL-1I/IIORR: 34.0%; Disease Control Rate: 85.1%; Median PFS: 6.9 months; Median Overall Survival: 15.9 months.[2][5][6]

Signaling Pathway and Rationale for Combination

The following diagram illustrates the EGFR-KRAS signaling pathway and the points of inhibition for EGFR inhibitors and this compound.

EGFR_KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds SOS1 SOS1 EGFR->SOS1 Activates KRAS KRAS SOS1->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Drives EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits This compound This compound (pan-KRAS Inhibitor) This compound->KRAS Inhibits

EGFR-KRAS Signaling Pathway and Inhibition

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical experimental workflow to assess the synergistic effects of a combination therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Line Selection (KRAS-mutant, EGFR-expressing) Viability_Assay 2. Cell Viability/Proliferation Assay (e.g., Crystal Violet) Cell_Culture->Viability_Assay Western_Blot 4. Western Blot for Pathway Analysis (p-ERK, p-AKT) Cell_Culture->Western_Blot Synergy_Analysis 3. Synergy Calculation (e.g., Combination Index) Viability_Assay->Synergy_Analysis Xenograft_Model 5. Xenograft Tumor Model Establishment Synergy_Analysis->Xenograft_Model Proceed if synergistic Treatment_Groups 6. Treatment Groups: - Vehicle - EGFRi - this compound - Combination Xenograft_Model->Treatment_Groups Tumor_Measurement 7. Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Data_Analysis 8. Data Analysis and Statistical Evaluation Tumor_Measurement->Data_Analysis

Workflow for Synergy Assessment

Logical Framework for Combination Therapy

This diagram illustrates the logic of how combining an EGFR inhibitor with this compound can overcome resistance.

Logic_Diagram EGFRi_Monotherapy EGFR Inhibitor Monotherapy Resistance Resistance via KRAS Pathway Activation EGFRi_Monotherapy->Resistance Tumor_Progression Tumor Progression Resistance->Tumor_Progression AMG410_Addition Addition of this compound (pan-KRAS Inhibitor) Resistance->AMG410_Addition Synergistic_Effect Synergistic Anti-Tumor Effect AMG410_Addition->Synergistic_Effect Improved_Outcome Improved Therapeutic Outcome Synergistic_Effect->Improved_Outcome

Logic of Combination Therapy

Detailed Experimental Protocols

Cell Viability Assay (Crystal Violet)

Objective: To determine the effect of single-agent and combination treatments on cell proliferation and viability.

Materials:

  • KRAS-mutant cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • EGFR inhibitor and this compound

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • 0.5% Crystal Violet staining solution in 25% methanol

  • Solubilization solution (e.g., 10% acetic acid)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[1]

  • Treat the cells with a dose range of the EGFR inhibitor, this compound, and the combination of both. Include a vehicle-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Gently wash the cells with PBS.

  • Fix the cells with the fixing solution for 15 minutes at room temperature.

  • Wash the cells with water and allow them to air dry.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.[1]

  • Wash the plate with water to remove excess stain and allow it to dry.

  • Solubilize the stain by adding the solubilization solution to each well and incubate for 15 minutes on a shaker.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To assess the effect of treatments on the downstream signaling of the KRAS pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the p-ERK signal.[7]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • KRAS-mutant cancer cell line

  • Matrigel (optional)

  • EGFR inhibitor and this compound formulations for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, EGFR inhibitor, this compound, Combination).[9]

  • Administer the treatments according to the predetermined schedule and route of administration.

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[9]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the experiment for a defined period or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.

Conclusion

While awaiting direct experimental data for the combination of this compound and EGFR inhibitors, the existing preclinical and clinical evidence for combining other pan-RAS/KRAS inhibitors with EGFR inhibitors provides a strong and compelling rationale for its potential synergistic efficacy. The provided experimental protocols offer a robust framework for researchers to investigate this promising combination therapy. The vertical inhibition of the EGFR-KRAS signaling axis holds the potential to overcome resistance and improve clinical outcomes for patients with KRAS-driven cancers.

References

Comparative Analysis of AMG 410's Efficacy Across Diverse KRAS Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pan-KRAS inhibitor, AMG 410, focusing on its effects on various KRAS mutations. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways to support further research and development in targeted cancer therapy.

AMG 410 is an orally bioavailable, non-covalent investigational inhibitor that represents a significant advancement in targeting KRAS-mutant cancers. Unlike first-generation KRAS inhibitors that primarily target the KRAS G12C mutation, AMG 410 is a pan-KRAS inhibitor designed to be active against a broader range of clinically relevant KRAS mutations, including G12D, G12V, and G13D.[1][2][3] A key feature of its mechanism is its ability to bind to both the active GTP-bound and inactive GDP-bound states of KRAS, allowing for a more comprehensive blockade of downstream signaling.[1][2] Furthermore, AMG 410 exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which may translate to a more favorable safety profile.[2][4]

Quantitative Analysis of Preclinical Efficacy

The preclinical activity of AMG 410 has been evaluated across a range of cancer cell lines and in vivo models, demonstrating potent and broad efficacy.

In Vitro Potency Across KRAS-Mutant Cell Lines

AMG 410 has shown potent anti-proliferative activity in various cancer cell lines harboring different KRAS mutations. Biochemical assays have demonstrated that AMG 410 binds to clinically significant KRAS mutants, such as G12D, G12V, and G13D, with high affinity, exhibiting IC50 values in the low nanomolar range (1-4 nM).[1][2][4] In cell-based assays, AMG 410 demonstrated a median IC50 of 12 nM in KRAS-mutant cells.[2][4]

KRAS MutationCell LineTissue of OriginIC50 (nM)
G12D Data not availableData not available1-4 (biochemical)
G12V Data not availableData not available1-4 (biochemical)
G13D Data not availableData not available1-4 (biochemical)
Various KRAS mutants Not specifiedNot specified12 (median, cell-based)

Table 1: In Vitro Potency of AMG 410 Against Various KRAS Mutations. While specific cell line data is not publicly available, biochemical assays show high potency.[1][2][4]

In Vivo Anti-Tumor Activity in Xenograft Models

Preclinical studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have demonstrated the in vivo efficacy of AMG 410. These studies have shown that oral administration of AMG 410 can lead to tumor stasis or regression in models of colorectal, pancreatic, and lung cancer harboring diverse KRAS mutations, including G12D and G12V.[1][2][4]

KRAS MutationXenograft Model TypeCancer TypeOutcome
G12D CDX & PDXColorectal, Pancreatic, LungTumor stasis or regression
G12V CDX & PDXColorectal, Pancreatic, LungTumor stasis or regression
G12C CDX & PDXColorectal, Pancreatic, LungTumor stasis or regression
G13D CDX & PDXColorectal, Pancreatic, LungTumor stasis or regression

Table 2: In Vivo Efficacy of AMG 410 in Xenograft Models with Different KRAS Mutations. AMG 410 has demonstrated significant anti-tumor activity across a range of KRAS-mutant models.[1][2][4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of AMG 410 is the inhibition of the KRAS signaling pathway, which subsequently affects downstream effector pathways crucial for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.

KRAS_Signaling_Pathway AMG 410 Inhibition of KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AMG410 AMG 410 This compound->KRAS_GDP Inhibition This compound->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: AMG 410 inhibits both active and inactive KRAS.

The evaluation of KRAS inhibitors like AMG 410 typically follows a standardized preclinical workflow to assess their efficacy and mechanism of action.

Experimental_Workflow Preclinical Evaluation Workflow for KRAS Inhibitors Cell_Culture 1. Cell Culture (KRAS-mutant cell lines) Viability_Assay 2. Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot 3. Western Blot Analysis (pERK, pAKT) Cell_Culture->Western_Blot Xenograft_Models 4. In Vivo Xenograft Models (CDX & PDX) Cell_Culture->Xenograft_Models Efficacy_Assessment 5. Tumor Growth Inhibition Assessment Xenograft_Models->Efficacy_Assessment

Caption: A typical workflow for preclinical KRAS inhibitor testing.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of KRAS inhibitors like AMG 410.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 410 in various KRAS-mutant cancer cell lines.

Materials:

  • KRAS-mutant cancer cell lines

  • Complete cell culture medium

  • AMG 410 (dissolved in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of AMG 410 in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration using non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of AMG 410 on the phosphorylation of downstream effector proteins like ERK and AKT.

Materials:

  • KRAS-mutant cancer cell lines

  • AMG 410

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of AMG 410 for a specified time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AMG 410 in animal models bearing KRAS-mutant tumors.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS-mutant cancer cells or patient-derived tumor fragments

  • AMG 410 formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells or implant tumor fragments into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer AMG 410 (or vehicle) orally to the mice at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

AMG 410 demonstrates significant promise as a pan-KRAS inhibitor with potent activity against a range of clinically important KRAS mutations. Its dual-state inhibition mechanism and high selectivity represent key advantages. The preclinical data, though not yet fully detailed in public-facing literature, strongly supports its continued clinical development. A first-in-human clinical trial for AMG 410 is planned, which will be crucial in determining its safety and efficacy in patients with KRAS-mutant solid tumors. Further publication of detailed preclinical data will be invaluable to the research community for a more granular comparative analysis.

References

Benchmarking AMG410: A Comparative Guide to its Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of AMG410, a novel pan-KRAS inhibitor, with other notable KRAS inhibitors. The data presented herein is collated from publicly available preclinical studies and is intended to provide an objective overview for research and drug development professionals.

Executive Summary

This compound is a non-covalent, orally bioavailable pan-KRAS inhibitor that demonstrates potent and selective activity against multiple KRAS mutations. Unlike first-generation KRAS inhibitors that exclusively target the KRAS G12C mutation, this compound shows efficacy against a broader range of clinically relevant KRAS variants, including G12D, G12V, and G13D.[1] Furthermore, this compound exhibits a unique dual-state inhibition mechanism, targeting both the active GTP-bound and inactive GDP-bound states of KRAS. A key differentiating feature of this compound is its high selectivity for KRAS over other RAS isoforms, namely HRAS and NRAS, which may translate to a wider therapeutic window. This guide benchmarks this compound against the KRAS G12C-specific inhibitors sotorasib (B605408) and adagrasib, and the pan-RAS inhibitor daraxonrasib.

Data Presentation

Table 1: Biochemical Potency of this compound and Comparator Inhibitors
CompoundTarget(s)IC50 (nM) vs. KRAS G12DIC50 (nM) vs. KRAS G12VIC50 (nM) vs. KRAS G13DIC50 (nM) vs. KRAS G12C
This compound pan-KRAS (G12D, G12V, G13D, etc.)1-41-41-4Not explicitly reported
Sotorasib KRAS G12C>7500 (insensitive)Not reportedNot reported~0.006 µM (NCI-H358)
Adagrasib KRAS G12CNot reportedNot reportedNot reported~5 nM (cellular IC50)
Daraxonrasib pan-RAS (KRAS, HRAS, NRAS)Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported

Note: Data is compiled from multiple sources and may not be from direct head-to-head studies. Cellular IC50 values can vary depending on the cell line and assay conditions.

Table 2: Selectivity Profile of this compound
CompoundSelectivity
This compound >100-fold selective for KRAS over HRAS and NRAS.[2]
Table 3: Binding Affinity of this compound
CompoundBinding to KRAS (GDP-state) - KD (nM)Binding to KRAS (GTP-state) - KD (nM)
This compound 122

Mandatory Visualization

KRAS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS (GDP-bound) Inactive KRAS_GTP KRAS (GTP-bound) Active GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP This compound->KRAS_GTP

Caption: KRAS Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Downstream Signaling biochem_assay Biochemical Potency (IC50) (e.g., Nucleotide Exchange Assay) selectivity_assay Selectivity Profiling (vs. HRAS, NRAS) biochem_assay->selectivity_assay cell_viability Cell Viability/Proliferation (IC50) (e.g., MTT Assay) selectivity_assay->cell_viability target_engagement Target Engagement (e.g., NanoBRET Assay) cell_viability->target_engagement pERK_assay p-ERK Inhibition (e.g., Western Blot, ELISA) target_engagement->pERK_assay

Caption: Experimental Workflow for KRAS Inhibitor Evaluation.

Inhibitor_Comparison Inhibitors KRAS/RAS Inhibitors This compound This compound (pan-KRAS) Inhibitors->this compound Sotorasib Sotorasib (KRAS G12C) Inhibitors->Sotorasib Adagrasib Adagrasib (KRAS G12C) Inhibitors->Adagrasib Daraxonrasib Daraxonrasib (pan-RAS) Inhibitors->Daraxonrasib

Caption: Logical Comparison of KRAS/RAS Inhibitor Selectivity.

Experimental Protocols

Biochemical Assays for Potency (IC50) Determination

Principle: Biochemical assays, such as nucleotide exchange assays, are utilized to determine the half-maximal inhibitory concentration (IC50) of a compound against purified KRAS protein mutants. These assays measure the inhibitor's ability to block the exchange of GDP for GTP, a critical step in KRAS activation.

Protocol Outline (based on a typical TR-FRET assay):

  • Reagent Preparation:

    • Recombinant human KRAS mutant proteins (e.g., G12D, G12V, G13D) are biotinylated.

    • A fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) and a terbium-labeled streptavidin (Tb-SA) are used.

    • The guanine (B1146940) nucleotide exchange factor SOS1 is used to catalyze the nucleotide exchange.

    • Unlabeled GTP is used to compete with the fluorescent GDP.

    • Test compounds (e.g., this compound) are serially diluted.

  • Assay Procedure:

    • Biotinylated KRAS protein is pre-incubated with Tb-SA and BODIPY-FL-GDP.

    • The test compound dilutions are added to the KRAS-probe complex and incubated.

    • The nucleotide exchange reaction is initiated by adding a mixture of SOS1 and unlabeled GTP.

    • The reaction is incubated to allow for nucleotide exchange.

  • Data Acquisition:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals are measured using a plate reader. The signal decreases as the fluorescent GDP is displaced by unlabeled GTP.

    • The percentage of inhibition is calculated for each compound concentration.

  • Data Analysis:

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.[3]

Cellular Assays for Potency (IC50) Determination

Principle: Cell-based proliferation assays, such as the MTT assay, are used to assess the ability of an inhibitor to reduce the viability of cancer cell lines harboring specific KRAS mutations.

Protocol Outline (MTT Assay):

  • Cell Culture and Seeding:

    • Cancer cell lines with known KRAS mutations (e.g., NCI-H358 for KRAS G12C, MIA PaCa-2 for KRAS G12D) are cultured in appropriate media.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test inhibitor is serially diluted in culture medium.

    • The medium in the cell plates is replaced with medium containing the various concentrations of the inhibitor. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation:

    • Plates are incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.

  • MTT Addition and Incubation:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6]

Target Engagement Assays

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assays are used to measure the binding of a compound to its target protein within intact, live cells. This provides a quantitative measure of target occupancy.

Protocol Outline (NanoBRET™):

  • Cell Preparation:

    • Cells are transiently transfected with a vector expressing the target KRAS protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Transfected cells are harvested and resuspended in assay medium.

    • A cell-permeable fluorescent tracer that binds to the KRAS target is added to the cell suspension.

    • The test compound is serially diluted.

  • Competitive Binding:

    • The cell suspension containing the tracer is dispensed into a multi-well plate.

    • The serially diluted test compound is added to the wells.

  • Signal Detection:

    • A substrate for NanoLuc® luciferase and a cell-impermeable inhibitor of extracellular NanoLuc® are added.

    • The BRET signal (energy transfer from NanoLuc® to the fluorescent tracer) and the NanoLuc® luminescence are measured simultaneously using a specialized plate reader.

  • Data Analysis:

    • The BRET ratio is calculated. A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and binding of the compound to the target.

    • The apparent cellular affinity (e.g., IC50) is determined from the dose-response curve.[7][8][9][10]

Downstream Signaling Assays (p-ERK Inhibition)

Principle: Western blotting is a common method to assess the inhibition of downstream signaling pathways. The phosphorylation of ERK (p-ERK) is a key marker of KRAS pathway activation. A reduction in p-ERK levels indicates effective inhibition of the KRAS signaling cascade.

Protocol Outline (Western Blot):

  • Cell Treatment and Lysis:

    • KRAS-mutant cancer cells are treated with various concentrations of the inhibitor for a specific duration.

    • After treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The membrane is then stripped and re-probed with an antibody for total ERK to serve as a loading control.

  • Detection and Analysis:

    • A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

    • The band intensities for p-ERK and total ERK are quantified. The p-ERK signal is normalized to the total ERK signal to determine the extent of inhibition.[11][12][13]

References

In Vivo Showdown: A Comparative Analysis of AMG410 and RMC-6236 in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical in vivo performance of two promising KRAS inhibitors, AMG410 and RMC-6236, in pancreatic cancer models. This analysis is based on publicly available data.

The landscape of targeted therapies for KRAS-mutant cancers, particularly pancreatic ductal adenocarcinoma (PDAC), is rapidly evolving. Two notable agents that have emerged are this compound, a pan-KRAS inhibitor, and RMC-6236, a RAS(ON) multi-selective inhibitor. While direct head-to-head preclinical studies are not yet publicly available, this guide synthesizes the existing data to offer a comparative overview of their mechanisms of action, preclinical efficacy, and the experimental designs used to evaluate them.

At a Glance: Key Differences and Mechanisms of Action

FeatureThis compoundRMC-6236
Inhibitor Type Non-covalent, pan-KRAS inhibitorRAS(ON) multi-selective inhibitor
Targeted Mutations Broadly targets KRAS mutants including G12D, G12V, and G13D[1]Targets multiple RAS mutations including KRAS G12X, G13X, and Q61X
Mechanism of Action Dual GTP(on)- and GDP(off)-state inhibitor, blocking KRAS signaling irrespective of its nucleotide-bound state[1]Acts as a molecular glue, forming a tri-complex with the active, GTP-bound RAS and cyclophilin A (CypA), thereby blocking downstream signaling[2]
Reported Preclinical Efficacy Achieved tumor stasis or regression in pancreatic cancer xenograft models[1]Drove profound and durable tumor regressions in multiple pancreatic cancer xenograft models[3][4]

Signaling Pathway Inhibition

Both this compound and RMC-6236 aim to disrupt the oncogenic signaling driven by mutant KRAS, a central node in cancer cell proliferation and survival. However, they achieve this through distinct mechanisms.

Signaling_Pathway cluster_this compound This compound Inhibition cluster_RMC6236 RMC-6236 Inhibition cluster_downstream Downstream Signaling KRAS_on KRAS (GTP-bound) Active KRAS_off KRAS (GDP-bound) Inactive KRAS_on->KRAS_off GAP RAF RAF KRAS_on->RAF Activates KRAS_off->KRAS_on GEF This compound This compound This compound->KRAS_on Inhibits This compound->KRAS_off Inhibits KRAS_on_RMC KRAS (GTP-bound) Active TriComplex KRAS-GTP::RMC-6236::CypA Inactive Tri-complex KRAS_on_RMC->TriComplex Forms complex with RMC6236 RMC-6236 RMC6236->TriComplex CypA Cyclophilin A CypA->TriComplex TriComplex->RAF Blocks Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of Action of this compound and RMC-6236.

Preclinical In Vivo Efficacy in Pancreatic Cancer Models

While a direct comparative study is unavailable, individual preclinical studies have demonstrated the in vivo activity of both agents in pancreatic cancer xenograft models.

This compound: Publicly available information indicates that this compound has demonstrated strong preclinical efficacy, achieving tumor stasis or regression in a broad set of colorectal, pancreatic, and lung cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. These models harbored a diverse set of KRAS mutations, including G12D and G12V[1]. However, specific quantitative data on tumor growth inhibition from these studies are not detailed in the available resources.

RMC-6236: Preclinical studies on RMC-6236 have shown that oral administration was well-tolerated and led to profound tumor regressions across multiple KRAS G12X xenograft models[3]. In a study using the Capan-2 (KRAS G12V) pancreatic cancer xenograft model in BALB/c nude mice, RMC-6236 administered at doses of 3, 10, or 25 mg/kg demonstrated dose-dependent tumor growth inhibition[3].

Experimental Protocols

Detailed experimental protocols are crucial for interpreting and comparing preclinical data. Below is a summary of the available information on the methodologies used in the in vivo evaluation of these compounds.

General Xenograft Model Protocol:

Xenograft_Workflow start Human Pancreatic Cancer Cells/Tumor Fragments injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Drug Administration (Oral Gavage) tumor_growth->treatment measurement Tumor Volume Measurement (Calipers) treatment->measurement endpoint Endpoint Analysis: Tumor Growth Inhibition, Regression, Biomarkers measurement->endpoint

Figure 2: Generalized workflow for pancreatic cancer xenograft studies.

RMC-6236 In Vivo Study Protocol (Capan-2 Xenograft Model):

  • Animal Model: BALB/c nude mice[3].

  • Cell Line: Capan-2 (human pancreatic adenocarcinoma with KRAS G12V mutation)[3].

  • Tumor Implantation: Subcutaneous injection of Capan-2 cells[3].

  • Drug Administration: Single oral dose of 3, 10, or 25 mg/kg for pharmacokinetic and pharmacodynamic analysis[3].

  • Data Collection: Blood and tumor samples were collected at various time points to measure drug concentration and downstream pathway modulation[3].

This compound In Vivo Study Protocol:

Specific details regarding the cell lines, mouse strains, and dosing regimens used in the preclinical evaluation of this compound in pancreatic cancer models are not yet fully available in the public domain. The studies are described as using both cell line-derived and patient-derived xenograft models[1].

Summary and Future Outlook

Both this compound and RMC-6236 represent significant advancements in the quest to effectively target KRAS-driven pancreatic cancer. This compound's broad activity against multiple KRAS mutants in both the active and inactive states and RMC-6236's novel mechanism of inducing a tri-complex to inhibit the active RAS protein are promising strategies.

The available preclinical data, although not from direct comparative studies, suggests that both compounds have significant anti-tumor activity in pancreatic cancer models. RMC-6236 has progressed to clinical trials, and early results in patients with pancreatic cancer have shown encouraging signs of antitumor activity[5][6]. A first-in-human study for this compound is planned.

For the research community, the availability of more detailed preclinical data for this compound will be crucial for a more direct comparison. Future head-to-head studies, potentially in co-clinical trials, will be invaluable in determining the relative efficacy and optimal clinical positioning of these and other emerging KRAS inhibitors. The continued investigation of these agents, both as monotherapies and in combination with other targeted agents or immunotherapies, holds the promise of delivering new and more effective treatment options for patients with pancreatic cancer.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AMG410

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

As a potent, selective pan-KRAS inhibitor, AMG410 is a valuable tool in cancer research. Its cytotoxic potential necessitates stringent adherence to proper disposal protocols to ensure the safety of laboratory personnel and the environment. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound and associated waste materials.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound in any form (solid powder or solution), it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecification
Gloves Nitrile, double-gloving recommended
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Required if handling powder outside a fume hood

II. Waste Segregation and Container Management

Proper segregation of waste at the point of generation is the most critical step in safe disposal.[1] All waste contaminated with this compound must be treated as hazardous and potentially cytotoxic waste.

Waste TypeContainer RequirementsLabeling
Solid Waste Leak-proof, puncture-resistant container with a lid. Lined with a heavy-duty plastic bag."Hazardous Cytotoxic Waste"
Liquid Waste Sealable, chemical-resistant container (e.g., glass or polyethylene)."Hazardous Cytotoxic Waste"
Sharps Waste Puncture-proof sharps container."Hazardous Cytotoxic Sharps Waste"

Solid Waste Includes:

  • Unused or expired this compound powder.

  • Contaminated PPE (gloves, disposable lab coats).

  • Contaminated lab materials (e.g., weigh boats, pipette tips, bench paper).

Liquid Waste Includes:

  • Stock solutions of this compound.

  • Experimental media containing this compound.

  • Solvent rinses from contaminated glassware.

Sharps Waste Includes:

  • Needles and syringes used for preparing or administering this compound solutions.

III. Disposal Procedures: A Step-by-Step Guide

1. Solid Waste Disposal:

  • Collect all solid waste directly into the designated "Hazardous Cytotoxic Waste" container.
  • Ensure the container is kept closed when not in use.
  • Once the container is three-quarters full, securely seal it.
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

2. Liquid Waste Disposal:

  • Collect all liquid waste in a designated "Hazardous Cytotoxic Liquid Waste" container.
  • Do not pour any this compound-containing solution down the drain.
  • Keep the liquid waste container securely capped and stored in a secondary containment bin.
  • When the container is three-quarters full, arrange for pickup and disposal via your institution's EHS department.

3. Empty Container Disposal:

  • Empty containers that held pure this compound must be managed as hazardous waste.
  • These containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO).
  • The rinsate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste.[1]
  • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, or as instructed by your EHS department.[1]

IV. Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.

Spill TypeDecontamination Protocol
Solid (Powder) 1. Gently cover the spill with damp absorbent paper to avoid raising dust.2. Collect the paper and any remaining powder using a scoop or forceps.3. Place all cleanup materials into the designated solid cytotoxic waste container.4. Clean the spill area with a detergent solution, followed by 70% ethanol.
Liquid 1. Cover the spill with an absorbent material.2. Collect the absorbent material and place it in the solid cytotoxic waste container.3. Clean the spill area with a detergent solution, followed by 70% ethanol.

All materials used for decontamination must also be disposed of as hazardous cytotoxic waste.

V. Final Disposal Method

All segregated and properly labeled this compound waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. The standard final disposal method for cytotoxic waste is high-temperature incineration.[1]

Below is a diagram illustrating the decision-making process for the proper disposal of waste generated during research involving this compound.

AMG410_Disposal_Workflow This compound Waste Disposal Workflow start Waste Generation (this compound Contaminated) is_sharp Is it a sharp? start->is_sharp solid_waste Solid Waste (Gloves, Tips, etc.) is_sharp->solid_waste No, Solid liquid_waste Liquid Waste (Solutions, Media) is_sharp->liquid_waste No, Liquid sharps_container Sharps Container is_sharp->sharps_container Yes solid_container Solid Cytotoxic Waste Container solid_waste->solid_container liquid_container Liquid Cytotoxic Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup sharps_container->ehs_pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for this compound waste segregation and disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。